molecular formula C12H24ClNO2 B1397404 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride CAS No. 1219949-16-2

3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride

Numéro de catalogue: B1397404
Numéro CAS: 1219949-16-2
Poids moléculaire: 249.78 g/mol
Clé InChI: SRBYBABFCNXYBR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C12H24ClNO2 and its molecular weight is 249.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-[2-(2-prop-2-enoxyethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-2-7-14-9-10-15-8-5-12-4-3-6-13-11-12;/h2,12-13H,1,3-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBYBABFCNXYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOCCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery as a potential synthetic building block. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, making the characterization of its derivatives crucial.[1][2] A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, influencing everything from reaction kinetics and purification to formulation, bioavailability, and pharmacokinetic profiling. This guide provides an in-depth analysis of the key physicochemical attributes of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride, outlining authoritative, field-proven methodologies for their determination and explaining the scientific rationale behind these experimental choices.

Chemical Identity and Core Profile

The foundational step in characterizing any chemical entity is to establish its precise chemical identity. The structure, molecular formula, and molecular weight are non-negotiable data points that underpin all subsequent analyses.

Chemical Structure:

Chemical structure of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride

Figure 1: Chemical Structure of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride

The structure features a central piperidine ring, a flexible ether chain, and a terminal allyl group. The hydrochloride salt form is typical for amine-containing compounds, enhancing water solubility and stability for potential pharmaceutical applications.[3]

Core Profile Summary:

PropertyValue/InformationSource
IUPAC Name 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride-
CAS Number 1219949-16-2[4]
Molecular Formula C₁₂H₂₅NO₂ · HCl (or C₁₂H₂₆ClNO₂)-
Molecular Weight 251.80 g/mol -
Appearance Likely a solid at room temperatureInferred from similar piperidine derivatives[5]
Storage Sealed in a dry, room-temperature environment[6]

Thermal Properties: Melting Point and Stability

Thermal analysis is critical for determining the stability of a compound under various temperature conditions, which is essential for processing, storage, and formulation. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstone techniques for this evaluation.[7][8]

Expected Thermal Behavior

For a crystalline hydrochloride salt, DSC analysis is expected to show a sharp endothermic peak corresponding to its melting point.[9] The TGA curve will reveal the compound's thermal stability, indicating the temperature at which degradation (mass loss) begins. For hydrochloride salts, mass loss can sometimes be associated with the loss of HCl before the decomposition of the organic moiety.[9]

Experimental Protocol: DSC and TGA for Thermal Characterization

The causality behind this protocol is to separate the measurement of melting (an enthalpic event without mass loss) from thermal decomposition (which involves mass loss). Running them in parallel provides a complete picture of the compound's behavior upon heating.

Objective: To determine the melting point, heat of fusion, and thermal decomposition profile.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride into an aluminum DSC pan and a ceramic TGA pan.

  • DSC Analysis:

    • Crimp the aluminum pan with a lid.

    • Place the pan in the DSC cell alongside an empty reference pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min).

    • Record the heat flow as a function of temperature. The peak of the endotherm indicates the melting point.[10]

  • TGA Analysis:

    • Place the loaded TGA pan into the furnace.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the change in sample mass as a function of temperature.[7]

  • Data Interpretation:

    • The DSC thermogram provides the melting point (Tₘ) and the enthalpy of fusion (ΔHբ). A sharp peak suggests high purity.

    • The TGA curve identifies the onset temperature of decomposition (Tₔ), where significant mass loss begins.

Workflow for Thermal Analysis:

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_results Data Interpretation Prep Weigh 3-5 mg of Sample DSC_Load Load into Aluminum Pan Prep->DSC_Load TGA_Load Load into Ceramic Pan Prep->TGA_Load DSC_Run Heat at 10 °C/min under N2 DSC_Load->DSC_Run DSC_Data Record Heat Flow vs. Temp DSC_Run->DSC_Data MeltingPoint Melting Point (Tm) Enthalpy of Fusion (ΔHf) DSC_Data->MeltingPoint TGA_Run Heat at 10 °C/min under N2 TGA_Load->TGA_Run TGA_Data Record Mass vs. Temp TGA_Run->TGA_Data Decomposition Decomposition Temp (Td) TGA_Data->Decomposition

A generalized workflow for thermal characterization using DSC and TGA.

Solubility Profile and Ionization Constant (pKa)

Solubility and pKa are paramount physicochemical properties that directly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[11] For an orally administered drug, solubility in aqueous media across a range of pH values is a key determinant of its bioavailability.

Expected Solubility and pKa
  • Solubility: As a hydrochloride salt, the compound is expected to be soluble in water and other polar solvents like methanol and ethanol.[5] Its solubility in aqueous media will likely be pH-dependent. In acidic environments like the stomach, the common ion effect from chloride ions could potentially suppress solubility.[12]

  • pKa: The piperidine nitrogen is basic. The pKa value represents the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (free base) form. For piperidine derivatives, pKa values typically fall in the range of 8-11, meaning they will be predominantly in the protonated, more water-soluble form at physiological pH (~7.4).[13]

Experimental Protocol: Shake-Flask Solubility and Potentiometric pKa Determination

This protocol is designed to achieve a true equilibrium state, ensuring the measured solubility is the maximum amount of solute that can be dissolved under the specified conditions. Potentiometric titration is a precise and reliable method for determining the dissociation constant of ionizable groups.[14][15]

Objective: To determine the equilibrium solubility in various media and the acid dissociation constant (pKa).

Methodology:

  • Solubility Determination (Shake-Flask Method): [16]

    • Prepare solutions of different pH (e.g., pH 1.2 for simulated gastric fluid, pH 4.5 acetate buffer, and pH 6.8 for simulated intestinal fluid).

    • Add an excess amount of the compound to each solution in separate flasks.

    • Agitate the flasks in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, allow the solutions to stand and filter them through a 0.45 µm filter to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pKa Determination (Potentiometric Titration): [17][18]

    • Dissolve a precise amount of the compound in deionized water (with a known ionic strength, e.g., 0.01 M KCl).

    • Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

    • Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point on the titration curve.

Workflow for Solubility and pKa Determination:

Solubility_pKa_Workflow cluster_solubility Solubility (Shake-Flask) cluster_pka pKa (Potentiometric Titration) Sol_Start Add excess compound to various pH buffers Sol_Equilibrate Agitate for 24-48h at constant temp Sol_Start->Sol_Equilibrate Sol_Filter Filter supernatant (0.45 µm) Sol_Equilibrate->Sol_Filter Sol_Analyze Analyze concentration by HPLC Sol_Filter->Sol_Analyze Sol_Result Equilibrium Solubility (mg/mL) Sol_Analyze->Sol_Result pKa_Start Dissolve compound in water (known ionic strength) pKa_Titrate Titrate with 0.1 M NaOH pKa_Start->pKa_Titrate pKa_Measure Record pH vs. Titrant Volume pKa_Titrate->pKa_Measure pKa_Plot Plot titration curve pKa_Measure->pKa_Plot pKa_Result Determine pKa at half-equivalence point pKa_Plot->pKa_Result

Workflow for determining solubility and pKa, two critical drug-like properties.

Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques provide the definitive confirmation of a molecule's chemical structure. For 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride, a combination of NMR, IR, and Mass Spectrometry would be employed to verify its identity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would confirm the presence of all proton environments. Key expected signals include: multiplets for the piperidine ring protons, characteristic signals for the ethyl and ethoxy protons in the flexible chain, and distinct signals for the vinyl protons (CH₂=CH-) and the methylene protons adjacent to the double bond (-O-CH₂-CH=) of the allyl group.[19]

    • ¹³C NMR: Would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[20]

  • Infrared (IR) Spectroscopy: This technique identifies the functional groups present. The IR spectrum would be expected to show:

    • A broad N-H stretching band for the secondary ammonium salt in the piperidine ring.

    • C-H stretching bands for the aliphatic parts of the molecule.

    • A strong C-O-C stretching band characteristic of the ether linkages.

    • A C=C stretching band for the allyl group's double bond.

  • Mass Spectrometry (MS): This provides the molecular weight of the free base after the loss of HCl. High-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to confirm the molecular formula. The fragmentation pattern can also offer further structural clues.

Conclusion

The physicochemical properties of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride define its behavior in both chemical and biological systems. This guide establishes a framework for its comprehensive characterization. The hydrochloride salt form suggests good aqueous solubility, a critical attribute for drug development. Its thermal profile, determined by DSC and TGA, will dictate handling and storage conditions. The pKa of the piperidine nitrogen will govern its degree of ionization at physiological pH, profoundly influencing its absorption and membrane permeability. Finally, a complete spectroscopic analysis provides the ultimate confirmation of its chemical identity. The systematic application of the methodologies described herein is essential for any researcher, scientist, or drug development professional seeking to utilize this compound as a building block for novel chemical entities.

References

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-9. ([Link])

  • Zafar, S., et al. (2014). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. ([Link])

  • ResearchGate. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ([Link])

  • SciSpace. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room. ([Link])

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. ([Link])

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. ([Link])

  • RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. ([Link])

  • MDPI. (2025). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. ([Link])

  • International Journal of Molecular Sciences. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ([Link])

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ([Link])

  • ResearchGate. (n.d.). Physicochemical data of bispiperidine derivatives | Download Table. ([Link])

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. ([Link])

  • ScienceDirect. (n.d.). structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. ([Link])

  • PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ([Link])

  • ResearchGate. (n.d.). Comparison of Generic Hydrochlorothiazide Formulations by Means of TG and DSC Coupled to a Photovisual System. ([Link])

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. ([Link])

  • Optica Publishing Group. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I. ([Link])

  • PubMed. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. ([Link])

  • Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. ([Link])

  • Taylor & Francis. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. ([Link])

  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. ([Link])

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. ([Link])

  • Course Hero. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. ([Link])

  • PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. ([Link])

Sources

Solubility Profile of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine Hydrochloride in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride, a key physicochemical property for its development as a potential therapeutic agent. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and directly influences formulation strategies and process chemistry.[1][2] This document outlines the theoretical considerations, a detailed experimental protocol for equilibrium solubility determination in common polar aprotic solvents (DMSO, DMF, Acetonitrile, THF), and a guide for data interpretation. The methodologies described herein are designed to be robust and self-validating, providing researchers and drug development professionals with a reliable approach to characterizing this piperidine derivative.

Introduction to the Compound and its Solubility

1.1. Molecular Profile: 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine Hydrochloride

The target compound is a substituted piperidine derivative supplied as a hydrochloride salt. Its structure is characterized by three key features that govern its physicochemical behavior:

  • The Piperidine Ring: A saturated heterocycle containing a basic nitrogen atom. The pKa of protonated piperidine is approximately 11.2, making this moiety ionizable under acidic to neutral conditions.[3]

  • The Ether Side Chain: A flexible (allyloxy)ethoxy]ethyl group, which contributes to the molecule's overall size, rotatable bond count, and provides hydrogen bond acceptor sites (the oxygen atoms).

  • The Hydrochloride Salt Form: Salt formation is a common and effective strategy to enhance the aqueous solubility and dissolution rate of ionizable APIs.[2][4] The hydrochloride form ensures that the piperidine nitrogen is protonated, creating a cationic species that can readily interact with polar solvents.

1.2. The Critical Role of Polar Aprotic Solvents

Polar aprotic solvents are characterized by their moderate to high dielectric constants and their inability to donate hydrogen atoms to form hydrogen bonds.[5] However, they are effective hydrogen bond acceptors. Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile are powerful solvents for a wide range of organic compounds, including many piperidine derivatives, making them indispensable in drug discovery and development for stock solution preparation, reaction chemistry, and initial formulation screening.[6][7] Understanding the solubility in these solvents is paramount for ensuring homogeneity in biological assays and for developing scalable synthetic and purification processes.

Theoretical Framework for Solubility

The dissolution of a crystalline solid in a liquid solvent is governed by the balance between two primary energy considerations:

  • Lattice Energy: The energy required to overcome the intermolecular forces holding the crystal lattice together. For an ionic salt like a hydrochloride, this is primarily the strong electrostatic forces between the piperidinium cation and the chloride anion.

  • Solvation Energy: The energy released when the dissociated ions or molecules are stabilized by interactions with solvent molecules.

In the context of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride and polar aprotic solvents, the solvation process is dominated by ion-dipole and dipole-dipole interactions. The positively charged piperidinium ion will be strongly solvated by the negative end of the solvent's dipole (e.g., the oxygen atom in DMSO or DMF), while the chloride anion will be solvated by the positive end. The ether side chain will interact via weaker dipole-dipole forces. The efficiency of this solvation process relative to the compound's lattice energy will determine the ultimate solubility.

Experimental Methodology: Determining Equilibrium Solubility

The most reliable and widely accepted method for determining the true solubility of a compound is the isothermal shake-flask method.[1][8] This technique measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound. Its primary advantage is that it is a self-validating system; the continued presence of undissolved solid provides direct confirmation that equilibrium has been reached.

3.1. Materials and Equipment

  • Compound: 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride (purity >98%).

  • Solvents:

    • Dimethyl Sulfoxide (DMSO), HPLC grade

    • N,N-Dimethylformamide (DMF), HPLC grade

    • Acetonitrile (ACN), HPLC grade

    • Tetrahydrofuran (THF), HPLC grade

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass scintillation vials (e.g., 4 mL) with screw caps

    • Orbital shaker with temperature control

    • Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent quantitative analysis platform.

3.2. Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Analysis cluster_data Phase 4: Data Reporting weigh 1. Weigh Excess Solid (approx. 10-20 mg) add_solvent 2. Add Solvent (e.g., 1 mL) weigh->add_solvent shake 3. Equilibrate on Shaker (25°C, 48 hours) add_solvent->shake filter 4. Withdraw & Filter Aliquot (0.22 µm Syringe Filter) shake->filter dilute 5. Dilute Sample for Analysis filter->dilute analyze 6. Quantify by HPLC-UV dilute->analyze calculate 7. Calculate Concentration (mg/mL) analyze->calculate

Caption: Isothermal shake-flask solubility determination workflow.

3.3. Step-by-Step Protocol

  • Preparation of Slurries:

    • Add an excess amount of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride (e.g., 15-20 mg, accurately weighed) to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.

    • To each vial, add a precise volume (e.g., 1.0 mL) of one of the selected polar aprotic solvents (DMSO, DMF, ACN, THF). Prepare each solvent in triplicate for statistical robustness.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the slurries for a minimum of 48 hours. This extended duration is critical to ensure that the system reaches thermodynamic equilibrium. For some compounds, 24 hours may suffice, but 48 hours provides a greater margin of confidence.[1]

  • Sampling and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved microparticulates.

    • Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method.

    • Prepare a calibration curve using standards of the compound of known concentrations.

    • Calculate the concentration of the original, undiluted filtrate by applying the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Expected Solubility Profile and Data Presentation

While experimental determination is required for definitive values, a qualitative solubility profile can be predicted based on the principles of solvent-solute interactions. We expect the solubility to be highest in the most polar solvents that are strong hydrogen bond acceptors.

Table 1: Hypothetical Equilibrium Solubility Data at 25°C

SolventDielectric Constant (approx.)Solubility Category (Predicted)Quantitative Solubility (mg/mL) (Hypothetical)
Dimethyl Sulfoxide (DMSO)47Very Soluble> 100
N,N-Dimethylformamide (DMF)37Freely Soluble> 100
Acetonitrile (ACN)38Soluble10 - 30
Tetrahydrofuran (THF)7.6Sparingly Soluble1 - 10

Interpretation of Expected Results:

  • DMSO and DMF: As highly polar aprotic solvents with strong hydrogen bond accepting capabilities, DMSO and DMF are expected to be excellent solvents for the hydrochloride salt.[6][9] The strong ion-dipole interactions between the solvent and the piperidinium chloride ions should effectively overcome the crystal lattice energy.

  • Acetonitrile (ACN): While also polar, ACN is a weaker hydrogen bond acceptor than DMSO or DMF. Therefore, a lower but still significant solubility is anticipated.

  • Tetrahydrofuran (THF): With a much lower dielectric constant, THF is the least polar solvent in this series. Its ability to solvate the ionic salt is significantly reduced, which is expected to result in much lower solubility.

Conclusion

This guide provides a robust scientific and methodological framework for determining the solubility profile of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride in key polar aprotic solvents. The isothermal shake-flask method, coupled with a validated quantitative technique like HPLC, offers a reliable path to generating the high-quality data essential for informed decision-making in drug development. The resulting solubility profile will be a cornerstone for guiding formulation development, enabling consistent preparation of stock solutions for biological screening, and optimizing conditions for chemical synthesis and purification.

References

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? ResearchGate. Retrieved from [Link]

  • Salian, V. D., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. ACS Publications. Retrieved from [Link]

  • Salian, V. D., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. Retrieved from [Link]

  • Vermeire, W., et al. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Unipd. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Ethyl-piperidine (CAS 13603-10-6). Cheméo. Retrieved from [Link]

  • ResearchGate. (2026, February 12). Solvation of Piperidine in Nonaqueous Solvents. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • ACS Omega. (2021, March 3). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Publications. Retrieved from [Link]

  • MDPI. (2024, February 29). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. National Institutes of Health. Retrieved from [Link]

  • HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents. HBM4EU. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. Retrieved from [Link]

  • ChemSrc. (n.d.). 3-(2-Phenoxyethoxy)piperidine hydrochloride — Chemical Substance Information. ChemSrc. Retrieved from [Link]

  • Frontiers. (2022, March 24). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Frontiers. Retrieved from [Link]

  • PubMed. (n.d.). [Studies on the pharmacodynamic activity of several drug solvents. 2. Glycerin, N-(beta-hydroxyethyl)-lactamide, polyethylene glycol 400]. National Library of Medicine. Retrieved from [Link]

  • NIST. (n.d.). 1-(2-(2-Hydroxyethoxy)ethyl)piperazine. NIST WebBook. Retrieved from [Link]

Sources

Thermal stability and degradation pathways of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation Pathways of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and potential degradation pathways of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride. As a molecule featuring a piperidine hydrochloride core, a flexible di-ether linkage, and a reactive allyloxy terminus, its stability profile is of critical importance for researchers, scientists, and drug development professionals. This document synthesizes foundational chemical principles with established analytical methodologies to offer predictive insights and a robust framework for experimental investigation. We will delve into the theoretical underpinnings of its stability, present detailed protocols for its empirical assessment using thermal analysis techniques, and outline a systematic approach for the identification and characterization of its degradation products through forced degradation studies and advanced analytical methods.

Introduction

The molecule 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride possesses a unique combination of functional groups that suggest its potential utility as a versatile intermediate in pharmaceutical synthesis or as an active pharmaceutical ingredient (API) in its own right. The piperidine moiety is a common scaffold in many approved drugs, the ether chain can impart desirable pharmacokinetic properties, and the allyl group offers a site for further chemical modification. However, these same structural features present distinct challenges to the molecule's stability.

Understanding the thermal stability and degradation pathways is not merely an academic exercise; it is a cornerstone of drug development and regulatory compliance.[1][2] It informs critical decisions regarding manufacturing processes, formulation development, packaging, storage conditions, and the determination of a product's shelf-life.[3][4] This guide is structured to provide a senior scientist’s perspective on predicting and analyzing the behavior of this molecule under thermal stress.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is paramount to predicting its stability.

  • Piperidine Hydrochloride: The piperidine ring is a saturated heterocycle. As a secondary amine, its nitrogen atom is basic and is present here as a hydrochloride salt. This salt form generally increases water solubility and often enhances thermal stability compared to the free base.[5] Piperidine hydrochloride itself has a melting point in the range of 245-248 °C.[6]

  • Di-Ether Linkage: The -[O-CH2-CH2]2- segment provides conformational flexibility. Ether linkages are generally stable but can be susceptible to cleavage under harsh acidic conditions or oxidative stress.[7] Thermal decomposition of ethers can proceed through radical chain mechanisms.[8][9][10]

  • Allyloxy Group: The CH2=CH-CH2-O- moiety is the most reactive part of the side chain. The allylic C-O bond is weaker than a standard alkyl C-O bond, and the presence of the double bond opens up unique degradation pathways, including oxidation and thermal rearrangements like the Claisen rearrangement.[11]

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride

PropertyValue/InformationSignificance for Stability
IUPAC Name 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochlorideDefines the precise chemical structure.
Molecular Formula C12H24ClNO2Used for exact mass determination in mass spectrometry.
Molecular Weight 249.78 g/mol Foundational for quantitative analysis.
Structure Piperidine ring, di-ether chain, terminal allyl group, hydrochloride saltA composite of stable (piperidine salt) and potentially reactive (allyloxy) moieties.
Predicted pKa ~10-11 (for the piperidinium ion)Influences solubility and stability at different pH values.
Predicted LogP Varies with pH; higher for free baseAffects solubility in aqueous and organic media during analysis.

Thermal Stability Analysis: A Two-Pronged Approach

A comprehensive assessment of thermal stability involves both predictive analysis based on known chemistry and empirical testing using thermal analysis techniques. The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a powerful dataset on the material's behavior as a function of temperature.[12][13]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[3][14] It is invaluable for determining the temperature at which degradation begins (onset temperature) and for quantifying mass loss associated with desolvation, dehydration, or decomposition.[4][12]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

  • Sample Preparation: Accurately weigh 5-10 mg of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride into a clean, tared TGA pan (typically aluminum or platinum).

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature (~25 °C) to a final temperature of 400-600 °C at a linear heating rate of 10 °C/min.

  • Data Analysis: Plot the mass (%) versus temperature (°C). Determine the onset temperature of decomposition, which is often calculated as the intersection of the baseline with the tangent of the mass loss curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, which can be endothermic (heat absorbing) or exothermic (heat releasing).[16] For a hydrochloride salt, one might observe an endotherm corresponding to melting, which could be closely followed by or overlap with the decomposition event.[17][18]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

  • Heating Program: Heat the sample from ambient temperature to a temperature beyond any expected transitions (e.g., 300 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow (mW) versus temperature (°C). Identify endothermic and exothermic peaks. The peak onset temperature is typically reported as the melting point.

Table 2: Predicted and Expected Thermal Analysis Data

AnalysisParameterExpected ObservationInterpretation
TGA Onset of Decomposition> 200 °CThe hydrochloride salt of the piperidine ring is expected to confer significant thermal stability.[6] Mass loss will indicate the point of molecular fragmentation.
TGA Mass Loss StepsMultiple steps possibleInitial small mass loss could be residual solvent. A major, sharp mass loss indicates decomposition. The final residual mass should be near zero.
DSC Melting Point (Tm)Sharp EndothermA distinct melting point is expected for a crystalline salt. This may occur just before or concurrently with decomposition.[17]
DSC DecompositionBroad Exotherm/EndothermDecomposition is often a complex event that can be either exothermic or endothermic, typically occurring at temperatures at or above the melting point.

Degradation Pathways: A Forced Degradation Approach

Forced degradation, or stress testing, is the purposeful degradation of a drug substance under more extreme conditions than those used for accelerated stability testing.[1][19] It is essential for elucidating degradation pathways and for developing stability-indicating analytical methods.[2][19] The primary stress conditions to be investigated are thermal, hydrolytic, oxidative, and photolytic.

Experimental Workflow for Forced Degradation

The following diagram outlines a systematic workflow for conducting forced degradation studies and identifying the resulting degradants.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Thermal Thermal (Solid & Solution) HPLC_DAD HPLC-DAD Analysis (Stability-Indicating Method) Thermal->HPLC_DAD Analyze Samples Acid Acid Hydrolysis (e.g., 0.1M HCl) Acid->HPLC_DAD Analyze Samples Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC_DAD Analyze Samples Oxidative Oxidative (e.g., 3% H2O2) Oxidative->HPLC_DAD Analyze Samples Photolytic Photolytic (ICH Q1B) Photolytic->HPLC_DAD Analyze Samples LCMS LC-MS/MS (Structure Elucidation) HPLC_DAD->LCMS Characterize Peaks GCMS GC-MS (Volatile Degradants) HPLC_DAD->GCMS Pathway Elucidate Degradation Pathways LCMS->Pathway GCMS->Pathway Method Validate Stability- Indicating Method Pathway->Method Storage Define Storage & Handling Conditions Method->Storage API API Sample (3-{2-[2-(allyloxy)ethoxy]ethyl} piperidine hydrochloride) API->Thermal Expose to Stress API->Acid Expose to Stress API->Base Expose to Stress API->Oxidative Expose to Stress API->Photolytic Expose to Stress

Caption: Workflow for forced degradation studies.

Proposed Degradation Pathways

Based on the molecule's structure, several degradation pathways can be hypothesized.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether linkages could be susceptible to cleavage, particularly at elevated temperatures. The terminal allyloxy ether is likely the most labile.

  • Base-Catalyzed Degradation: While ethers are generally stable to bases, strong basic conditions at high temperatures could promote elimination reactions or other unforeseen degradation pathways.

The allyl group is highly susceptible to oxidation.[20] Exposure to an oxidizing agent like hydrogen peroxide could lead to:

  • Epoxidation of the double bond.

  • Oxidative cleavage of the double bond to form an aldehyde and other products.

  • Oxidation at the carbon adjacent to the ether oxygen.

In the solid state or in solution, high temperatures can initiate degradation through several mechanisms:

  • Ether Cleavage: Homolytic cleavage of the C-O bonds in the ether chain to form radical intermediates.[8][9][21]

  • Claisen Rearrangement: The allyloxy group may undergo a[1][1]-sigmatropic rearrangement, a classic reaction of allyl aryl ethers and allyl vinyl ethers. While less common for allyl alkyl ethers, it remains a possibility under thermal stress.[11]

  • Piperidine Ring Opening: At very high temperatures, the piperidine ring itself could undergo fragmentation.[5]

  • Dehydrochlorination: Liberation of HCl gas is a common decomposition pathway for hydrochloride salts.[22]

The following diagram illustrates some of the most probable primary degradation pathways.

Degradation_Pathways cluster_thermal Thermal Stress cluster_oxidative Oxidative Stress (H2O2) cluster_hydrolytic Hydrolytic Stress (Acid/Base) Parent 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine (as HCl salt) Ether_Cleavage Ether Bond Cleavage (Radical Mechanism) Parent->Ether_Cleavage High Temp. Claisen Claisen Rearrangement (Allyl Migration) Parent->Claisen High Temp. Ring_Opening Piperidine Ring Fragmentation Parent->Ring_Opening Very High Temp. Epoxidation Epoxidation of Allyl Group Parent->Epoxidation Oxidation Ox_Cleavage Oxidative Cleavage (Aldehyde Formation) Parent->Ox_Cleavage Oxidation Acid_Hydrolysis Acid-Catalyzed Ether Hydrolysis Parent->Acid_Hydrolysis H+ / Heat

Caption: Proposed primary degradation pathways.

Analytical Strategy for Degradant Identification

A multi-faceted analytical approach is required to separate, identify, and quantify degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: Use a gradient elution to resolve compounds with different polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: Begin with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 20-30 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths and assess peak purity.

  • Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.

High-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, is the cornerstone of degradation product identification.[23][24]

  • Ionization: Use Electrospray Ionization (ESI) in positive mode, which will readily ionize the piperidine nitrogen.

  • MS1 Analysis: Obtain accurate mass measurements of the parent ion and all degradant peaks. Use this data to propose elemental compositions.

  • MS2 Analysis (Tandem MS): Fragment the parent ion and each degradant ion. The fragmentation pattern provides structural information. For example, characteristic losses of the allyl group, parts of the ether chain, or fragments from the piperidine ring can be used to piece together the degradant structures.[24][25]

Recommendations for Storage and Handling

Based on the predicted stability profile, the following recommendations are prudent:

  • Storage: The compound should be stored in a tightly sealed container to protect it from moisture and atmospheric oxygen.[22] Storage should be in a cool, dark, and dry place. Refrigeration is recommended for long-term storage.

  • Handling: Avoid exposure to high temperatures. When handling in solution, use buffered systems to maintain a neutral or slightly acidic pH where stability is likely highest. Protect solutions from light and use freshly prepared solutions for experiments whenever possible.

Conclusion

While 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride is expected to possess reasonable thermal stability due to its hydrochloride salt form, its allyloxy and ether functionalities represent clear liabilities under oxidative, hydrolytic, and high-temperature stress. A systematic investigation using a combination of thermal analysis (TGA/DSC) and a comprehensive forced degradation study is essential. The analytical workflows and predictive models presented in this guide provide a robust framework for researchers to thoroughly characterize the stability of this molecule, ensuring its quality, safety, and efficacy in any downstream application.

References

  • Vertex AI Search. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • Pharmaceutical Technology. (2026).
  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
  • Prism. (2025).
  • Improved Pharma. (2022). Thermogravimetric Analysis.
  • Technology Networks. (2024). Exploring the Techniques Used in Polymer Analysis.
  • Auriga Research. (2022). Thermogravimetric Analysis (TGA)
  • Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs.
  • ResolveMass Laboratories Inc. (2025).
  • Pharmaguideline. (2017).
  • FDA. Q1B Photostability Testing of New Drug Substances and Products.
  • ResearchGate. The thermal decomposition of t-butyl ethyl ether.
  • Polymer Analysis: Essential Techniques and Strategies for Modern Labor
  • Scite.ai. The thermal decomposition of diethyl ether. II. Analytical survey of the reaction products as a function of reaction conditions.
  • AIP Publishing. (N.d.). The Thermal Decomposition of Methyl‐n‐Butyl Ether.
  • PMC. (2022). Methods of Analyses for Biodegradable Polymers: A Review.
  • European Journal of Chemistry. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry.
  • PMC.
  • Benchchem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
  • On the Thermal Decomposition of Aliph
  • Comparative DSC curves of haloperidol free base, its hydrochloride and mesyl
  • Princeton University.
  • MDPI. (2023). Biodegradation of Polymers: Stages, Measurement, Standards and Prospects.
  • ResearchGate.
  • PMC. (N.d.).
  • PMC. (2023).
  • MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.
  • International Journal of Pharmaceutical Sciences Review and Research. (2012).
  • ResearchGate. The degradation process of main components in liquid phase products.
  • Biosynce. (2025).
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012).
  • PubMed. (2014). Stability of [(N-piperidine)methylene]daunorubicin hydrochloride and [(N-pyrrolidine)
  • PMC. The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • INIS-IAEA. Thermodynamic Properties of Molten Salts Measured by DSC.
  • PubMed.
  • MDPI. (2018). Degradation of Diallyl Phthalate (DAP)
  • ResearchGate.
  • ChemicalBook. (2025). Piperidine hydrochloride | 6091-44-7.
  • ResearchGate. The reported metabolic pathways of AOPPs by microorganisms. A....

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Strategic Rationale

3-Substituted piperidines are highly valued pharmacophores, though they appear less frequently in natural products compared to their 2- or 2,6-substituted counterparts [1]. The introduction of flexible, hydrophilic linker systems—such as the diethylene glycol monoallyl ether motif found in 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride —is a critical strategy in modern drug design. These motifs are frequently utilized to enhance lipophilicity, improve target-site interaction, and serve as versatile handles for bioconjugation or PROTAC synthesis [3].

Direct C-H functionalization of the piperidine ring at the C3 position is notoriously challenging due to the similar reactivity of adjacent C-H bonds [2]. Therefore, a de novo construction or the functionalization of a pre-existing 3-substituted precursor is preferred. This protocol details a highly efficient, three-step linear synthesis starting from commercially available 2-(piperidin-3-yl)ethan-1-ol, utilizing sequential protection, Williamson etherification, and targeted deprotection.

Synthetic Pathway Visualization

G SM 2-(Piperidin-3-yl)ethan-1-ol (Starting Material) Step1 Step 1: N-Protection Boc2O, Et3N, DCM (0°C to RT) SM->Step1 Int1 tert-Butyl 3-(2-hydroxyethyl) piperidine-1-carboxylate Step1->Int1 Step2 Step 2: Williamson Etherification NaH, 2-(allyloxy)ethyl tosylate, THF Int1->Step2 Int2 N-Boc-3-{2-[2-(allyloxy)ethoxy] ethyl}piperidine Step2->Int2 Step3 Step 3: Deprotection & Salt Formation 4M HCl in Dioxane Int2->Step3 Product 3-{2-[2-(Allyloxy)ethoxy]ethyl} piperidine hydrochloride Step3->Product

Fig 1: Three-step synthetic workflow for the target piperidine derivative.

Experimental Protocols & Mechanistic Causality

Step 1: N-Boc Protection of the Piperidine Ring

Causality & Rationale: The secondary amine of the piperidine ring is highly nucleophilic. If left unprotected, it would outcompete the primary alcohol during the subsequent alkylation step, leading to unwanted N-alkylation. The tert-butyloxycarbonyl (Boc) group is selected because it is stable to the strongly basic conditions (NaH) required for Step 2, yet easily cleaved under anhydrous acidic conditions in Step 3, preventing the hydration of the terminal allyl double bond.

Protocol:

  • Initialization: Charge a flame-dried round-bottom flask with 2-(piperidin-3-yl)ethan-1-ol (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add Triethylamine (Et 3​ N, 1.5 eq). The mild base neutralizes any trace acid and acts as an acid scavenger during the reaction.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add a solution of Di-tert-butyl dicarbonate (Boc 2​ O, 1.1 eq) in DCM. Note: Cooling controls the exothermic release of CO 2​ gas and prevents side reactions.

  • Propagation: Remove the ice bath and stir at room temperature (RT) for 4 hours. Monitor via TLC (Ninhydrin stain; the disappearance of the primary amine spot validates completion).

  • Workup: Quench with saturated aqueous NH 4​ Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. The resulting tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is typically pure enough (>95%) to use without column chromatography.

Step 2: Williamson Etherification

Causality & Rationale: To construct the ether linkage, the primary alcohol must be converted into a strong alkoxide nucleophile. Sodium hydride (NaH) is used to quantitatively deprotonate the alcohol. 2-(Allyloxy)ethyl 4-methylbenzenesulfonate (tosylate) is chosen as the alkylating agent over a halide because the tosylate is a superior leaving group, which accelerates the S N​ 2 substitution and minimizes competitive E2 elimination side-reactions.

Protocol:

  • Deprotonation: Dissolve the N-Boc intermediate (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.15 M). Cool to 0 °C under an Argon atmosphere. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in portions. Stir for 30 minutes until H 2​ gas evolution ceases, indicating complete alkoxide formation.

  • Alkylation: Add 2-(allyloxy)ethyl 4-methylbenzenesulfonate (1.2 eq) dropwise.

  • Heating: Attach a reflux condenser and heat the reaction to 65 °C for 12 hours.

  • Workup: Cool to 0 °C and carefully quench unreacted NaH with cold water. Concentrate the THF in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer with EtOAc (2x). Wash organics with brine, dry (MgSO 4​ ), and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate pure N-Boc-3-{2-[2-(allyloxy)ethoxy]ethyl}piperidine.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

Causality & Rationale: 4M HCl in Dioxane is the optimal reagent for this deprotection. It provides a strictly anhydrous acidic environment, which cleanly cleaves the Boc group (releasing isobutylene and CO 2​ ) while precipitating the target molecule directly as a stable hydrochloride salt. Aqueous acids (like aqueous HCl or TFA) are avoided to prevent potential hydration of the terminal allyl alkene or the need for complex basic workups that could degrade the ether linkages.

Protocol:

  • Reaction: Dissolve the purified intermediate from Step 2 in a minimal amount of anhydrous DCM. Cool to 0 °C.

  • Acidification: Add 4M HCl in Dioxane (10.0 eq). Stir at RT for 2 hours.

  • Precipitation: As the reaction progresses, the product will begin to precipitate as a white solid.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM, Dioxane, and excess HCl. Triturate the resulting solid with cold diethyl ether to remove non-polar impurities (such as cleaved tert-butyl byproducts).

  • Drying: Filter the solid and dry under high vacuum to afford the final 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride as a white, hygroscopic powder [4].

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and expected yields for a standard 10 mmol scale synthesis, ensuring a self-validating framework for process reproducibility.

StepReagent / IntermediateEquivalentsTemp (°C)Time (h)Expected Yield (%)Validation Method
1 2-(Piperidin-3-yl)ethan-1-ol1.00 → 254.092 - 96%TLC (Ninhydrin), 1 H NMR
1 Boc 2​ O / Et 3​ N1.1 / 1.5----
2 N-Boc Intermediate1.00 → 6512.075 - 82%LC-MS, 1 H NMR
2 NaH / Alkyl Tosylate1.5 / 1.2----
3 Allyl-Ether Intermediate1.00 → 252.0> 95%LC-MS, 1 H/ 13 C NMR
3 4M HCl in Dioxane10.0----

References

  • Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. Zeitschrift für Naturforschung B. [Link]

  • Singh, et al. (2020). Synthesis and pharmacological evaluation of 3-[5-(aryl-[1,3,4]oxadiazole-2-yl]-piperidine derivatives. Arabian Journal of Chemistry. [Link]

Application Note: Design and Synthesis of PROTACs Utilizing 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine Hydrochloride as a Bifunctional Rigid-Flexible Linker

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals specializing in Targeted Protein Degradation (TPD). Content Type: Technical Guide & Validated Protocols

Mechanistic Rationale: Beyond Flexible PEG Chains

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by hijacking the ubiquitin-proteasome system to degrade disease-causing proteins [1]. Early PROTAC designs relied heavily on highly flexible polyethylene glycol (PEG) or alkyl chains to bridge the E3 ligase ligand and the Protein of Interest (POI) ligand. However, excessive flexibility often leads to poor pharmacokinetic (PK) properties, high entropic penalties during ternary complex formation, and increased metabolic liabilities.

  • Conformational Restriction & pKa Modulation (The Piperidine Core): Incorporating a saturated heterocycle like piperidine pre-organizes the linker, significantly reducing the entropic cost of forming the POI-PROTAC-E3 ternary complex [1]. Furthermore, the basic piperidine nitrogen (pKa ~8–9) becomes partially protonated at physiological pH. This acts as a polar center that modulates the topological polar surface area (TPSA), drastically improving aqueous solubility and oral bioavailability compared to neutral, lipophilic alkyl chains [2].

  • Optimal Spacing (The PEG2 Segment): The diethylene glycol spacer provides just enough flexibility to prevent steric clashing between the targeted protein and the E3 ligase, ensuring a productive ubiquitination zone.

  • Bioorthogonal Reactivity (The Allyloxy Handle): The terminal allyl ether is an ideal handle for photo-initiated thiol-ene "click" chemistry. This radical-mediated reaction is metal-free (avoiding the cellular toxicity associated with copper-catalyzed click reactions) and completely orthogonal to standard amines and carboxylic acids, enabling rapid, late-stage functionalization [3].

PROTACMechanism PROTAC Bifunctional PROTAC (Piperidine-PEG Linker) Ternary Ternary Complex [POI - PROTAC - E3] PROTAC->Ternary Binds Target & Ligase POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL / CRBN) E3->Ternary Ub Polyubiquitination Ternary->Ub Proximity-Induced Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Recognition

Fig 1. Mechanism of targeted protein degradation via PROTAC-mediated ternary complex formation.

Physicochemical Profiling

Understanding the physical properties of the linker is critical for calculating stoichiometry and predicting the DMPK profile of the final degrader.

PropertySpecification / Data
Chemical Name 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride
Molecular Formula C₁₂H₂₃NO₂ · HCl
Molecular Weight 249.78 g/mol (Salt); 213.32 g/mol (Free base)
Reactive Handles Secondary Amine (Nucleophile), Allyl Ether (Ene for Click)
Structural Class Rigid-Flexible Hybrid Linker
Solubility Highly soluble in Water, DMF, DMSO, and Methanol
Optimal Storage -20°C, desiccated, protected from light
Experimental Workflows: Modular PROTAC Assembly

The following protocols detail a two-step, self-validating workflow for assembling a PROTAC using this linker. The logic relies on sequential orthogonal reactions: an amide coupling at the piperidine nitrogen, followed by a thiol-ene click reaction at the allyl terminus.

SynthesisWorkflow A E3 Ligase Ligand (Carboxylic Acid) C Intermediate: E3-Ligand-Linker-Allyl A->C HATU, DIPEA Amide Coupling B Piperidine-PEG-Allyl Linker (HCl salt) B->C Neutralization E Fully Assembled PROTAC C->E UV (365 nm), DMPA Thiol-Ene Click D POI Ligand (Thiol) D->E Radical Addition

Fig 2. Modular PROTAC synthesis via amide coupling and photo-initiated thiol-ene click chemistry.

Protocol A: N-Acylation of the Piperidine Core (E3 Ligase Conjugation)

Causality & Logic: The linker is supplied as a stable hydrochloride salt. To utilize the secondary amine as a nucleophile, an excess of a non-nucleophilic base (DIPEA) is required to neutralize the HCl. HATU is selected as the coupling reagent because it is highly efficient at driving amide bond formation with sterically hindered secondary amines like piperidine, minimizing epimerization of sensitive E3 ligands (e.g., VHL ligands).

Step-by-Step Procedure:

  • Pre-activation: In an oven-dried flask under Argon, dissolve the E3-Ligand-COOH (1.0 eq, e.g., 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (5.0 mL, 0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). The excess base ensures both the activation of the carboxylic acid and the subsequent neutralization of the linker's HCl salt. Stir at room temperature (RT) for 15 minutes.

  • Linker Addition: Add 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride (1.1 eq, 0.55 mmol) to the activated mixture.

  • Reaction: Stir at RT for 2–4 hours.

  • Self-Validation Check: Take a 5 µL aliquot, dilute in 100 µL MeOH, and analyze via LC-MS. The reaction is complete when the peak corresponding to the E3 ligand mass is fully consumed and replaced by the expected mass of the E3-Linker-Allyl intermediate. A ninhydrin-stained TLC plate can also confirm the absence of the free secondary amine.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Photo-Initiated Thiol-Ene Click Conjugation (POI Ligand Attachment)

Causality & Logic: Traditional cross-coupling reactions require transition metals (like Pd or Cu) which are notoriously difficult to purge and can cause false positives in downstream biological assays by inducing cellular toxicity. Thiol-ene click chemistry circumvents this. By using the photoinitiator DMPA (2,2-Dimethoxy-2-phenylacetophenone) and 365 nm UV light, we generate thiyl radicals that undergo a highly regioselective anti-Markovnikov addition to the allyl double bond [3].

Step-by-Step Procedure:

  • Preparation: In a UV-transparent borosilicate glass vial, dissolve the purified E3-Linker-Allyl intermediate (1.0 eq, 0.2 mmol) and the Thiol-bearing POI Ligand (1.2 eq, 0.24 mmol) in degassed Methanol or DMF (4.0 mL, 0.05 M).

  • Initiator Addition: Add DMPA (0.1 eq, 0.02 mmol).

  • Deoxygenation (Critical Step): Purge the solution with Argon gas for 10 minutes. Note: Molecular oxygen is a potent radical scavenger and will quench the reaction if not removed.

  • Irradiation: Place the vial under a 365 nm UV LED lamp (e.g., 10–20 W) and irradiate at RT for 30–60 minutes.

  • Self-Validation Check: Monitor the reaction via ¹H-NMR or LC-MS. The reaction is deemed successful and complete upon the total disappearance of the allyl internal proton multiplet at δ 5.8–6.0 ppm and the terminal alkene protons at δ 5.1–5.3 ppm.

  • Purification: Concentrate the mixture under reduced pressure and purify the fully assembled PROTAC via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA). Lyophilize to obtain the final product as a solid powder.

References
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312.[Link]

  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar.[Link]

Advanced Application Note: Thiol-Ene Click Chemistry of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, quantitative performance, and self-validating protocols for bioconjugation and hydrogel functionalization.

Executive Summary

The development of targeted therapeutics and functionalized biomaterials relies heavily on orthogonal, high-yielding ligation strategies. 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride is a highly specialized bifunctional scaffold designed to bridge synthetic pharmacophores with biological systems. By combining a terminal allyl ether for rapid thiol-ene click chemistry with a piperidine ring—a ubiquitous pharmacophore in drug discovery—this molecule enables the precise tethering of bioactive amines to peptides, proteins, and hydrogel networks.

This application note provides a comprehensive, field-proven guide to utilizing this compound, focusing on the causality behind reaction conditions and providing self-validating protocols to ensure experimental reproducibility.

Structural Causality: Why This Specific Scaffold?

Successful bioconjugation requires molecules engineered to prevent side reactions while maximizing aqueous compatibility. The design of this molecule is highly intentional:

  • The Allyl Ether Anchor: Terminal allyl ethers react via an ideal, radical-mediated step-growth mechanism[1]. Unlike acrylates, which can undergo mixed chain-growth homopolymerization, allyl ethers strictly alternate with thiols, preventing unwanted oligomerization and ensuring a 1:1 precise conjugation 1.

  • The Ethoxyethyl (PEG) Spacer: This short, hydrophilic tether decouples the reactive alkene from the bulky piperidine ring. By eliminating steric shielding, the PEG spacer ensures near-quantitative conversion rates typical of unhindered alkenes .

  • The Hydrochloride Salt Protection: Free secondary amines can act as electron donors, potentially quenching photo-excited initiator states or participating in unwanted chain-transfer side reactions. Formulating the piperidine as an HCl salt protonates the amine ( NH2+​ ), rendering it electron-poor and chemically inert during the radical cascade. Furthermore, it maximizes solubility in physiological buffers (pH 7.4).

Visualizing the Radical Thiol-Ene Pathway

ThiolEneMechanism Initiator Photoinitiator (LAP) ThiylRadical Thiyl Radical (R-S•) Initiator->ThiylRadical H-abstraction UV UV/Vis Light (365-405 nm) UV->Initiator Excitation Thiol Thiol (R-SH) Thiol->ThiylRadical CarbonRadical Carbon Radical Intermediate ThiylRadical->CarbonRadical Addition to Alkene Allyl Allyl-Piperidine Derivative Allyl->CarbonRadical CarbonRadical->ThiylRadical Regenerates Radical Product Thioether Linkage (Stable Conjugate) CarbonRadical->Product H-abstraction (Chain Transfer)

Figure 1: Radical-mediated step-growth mechanism of thiol-ene click chemistry.

Quantitative Performance Metrics

To guide experimental design, the table below summarizes the expected reaction kinetics and conversion efficiencies of the allyl-piperidine derivative across various standard thiol substrates. Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is utilized as the gold-standard photoinitiator due to its superior water solubility and cytocompatibility at 365–405 nm 2.

Table 1: Comparative Kinetic and Conversion Data for Allyl-Piperidine Thiol-Ene Conjugation

Thiol SubstrateInitiator (Conc.)Light SourceSolventTimeConversion (%)Validation Method
Cysteine-Peptide (1 mM) LAP (0.05 wt%)365 nm (10 mW/cm²)PBS (pH 7.4)5 min> 98%RP-HPLC / MS
4-Arm PEG-Thiol (5 wt%) LAP (0.10 wt%)405 nm (10 mW/cm²)Water2 min> 95%Ellman's Assay
Thiolated Silica Beads Irgacure 2959 (0.1 wt%)365 nm (15 mW/cm²)MeOH/H₂O15 min~ 88%Elemental Analysis

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . In advanced application science, a protocol must contain built-in checkpoints to verify success before proceeding to costly downstream assays.

Protocol A: Precision Peptide Bioconjugation (Solution Phase)

Objective: Conjugate the piperidine pharmacophore to a synthetic peptide containing a single terminal cysteine residue.

Step-by-Step Methodology:

  • Preparation: Dissolve the cysteine-containing peptide (1.0 eq, 1 mM) and 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride (1.5 eq, 1.5 mM) in degassed PBS (pH 7.4). Causality: Degassing prevents oxygen inhibition of the radical pathway.

  • Initiator Addition: Add LAP photoinitiator to a final concentration of 0.05 wt% (~1.7 mM).

  • Validation Checkpoint 1 (Pre-reaction): Extract a 10 µL aliquot. React with Ellman’s reagent (DTNB) and measure absorbance at 412 nm. This establishes the baseline concentration of free thiols.

  • Photo-Irradiation: Irradiate the solution using a 365 nm LED lamp at 10 mW/cm² for 5 minutes at room temperature.

  • Validation Checkpoint 2 (Post-reaction): Extract a second 10 µL aliquot and repeat the Ellman’s assay. A successful click reaction is validated by a >95% reduction in A412 absorbance, confirming thiol consumption.

  • Purification: Purify the resulting thioether conjugate via Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the final functionalized peptide.

Protocol B: Functionalization of Thiolated PEG Hydrogels (Solid Phase)

Objective: Incorporate the basic piperidine moiety into a PEG-based hydrogel to create a pH-responsive or catalytically active microenvironment 3.

Workflow Step1 1. Precursor Assembly Mix PEG-Thiol, Allyl-Piperidine, LAP in Buffer Step2 2. Validation Checkpoint 1 Verify pH (7.0-7.4) & Monomer Solubility Step1->Step2 Step3 3. Photo-Crosslinking Irradiate at 365/405 nm (1-5 mins) Step2->Step3 Step4 4. Validation Checkpoint 2 In-situ Rheology (G' > G'') for Gelation Step3->Step4 Step5 5. Final Processing Wash & Swell in PBS Step4->Step5

Figure 2: Self-validating workflow for hydrogel functionalization via thiol-ene click.

Step-by-Step Methodology:

  • Macromer Assembly: Dissolve 4-arm PEG-thiol (MW 10,000 Da) in PBS to a final concentration of 5 wt%.

  • Stoichiometric Tuning: Add a bi-functional crosslinker (e.g., PEG-diallyl ether) calculated to consume 80% of the available thiols. Add 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride calculated to consume the remaining 20% of thiols.

  • Initiator Integration: Introduce LAP (0.1 wt%). Mix thoroughly and transfer the precursor solution to a custom silicone mold or rheometer plate.

  • Validation Checkpoint (In-situ Rheology): If using a rheometer, monitor the Storage Modulus (G') and Loss Modulus (G'') during irradiation. Irradiate at 405 nm (10 mW/cm²). The crossover point (G' > G'') validates the gelation point, ensuring the mono-functional piperidine derivative does not fatally disrupt macroscopic network formation.

  • Washing: Post-cure for 2 minutes. Remove the hydrogel and wash extensively in PBS for 24 hours (changing buffer 3 times) to remove any unreacted monomers and LAP initiator.

References

  • Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications. Royal Society of Chemistry.3

  • Allyl-poly(ethylene glycol) average Mn 5,000, PDI <1.3. Sigma-Aldrich.

  • The Influence of the Thiol-ene Mechanism on Polymer Network Topology. American Chemical Society.1

  • Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility. National Institutes of Health (PMC).2

Sources

Application Note: Bifunctional Conjugation Strategies for 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Areas: Targeted Protein Degradation (PROTACs), Antibody-Drug Conjugates (ADCs), and Bioconjugation.

Introduction & Chemical Rationale

In modern drug discovery, the design of flexible, bifunctional linkers is critical for synthesizing chimeric molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride is a highly versatile building block engineered for these exact applications.

This molecule features three distinct structural domains:

  • A Piperidine Ring (Secondary Amine): Serves as a robust attachment point for carboxylic acid-containing warheads or E3 ligase ligands via amide bond formation.

  • A PEG-like Spacer (Ethoxyethyl): Enhances aqueous solubility, reduces aggregation, and provides the necessary spatial flexibility for optimal protein-protein interaction (PPI) bridging.

  • An Allyloxy Terminus (Terminal Alkene): Provides a bioorthogonal handle for late-stage functionalization via metal-free Thiol-Ene "click" chemistry.

Because the piperidine nitrogen is a sterically hindered secondary amine and is supplied as a hydrochloride salt, specific coupling reagents and stoichiometric adjustments are required to ensure high yields[1][2]. Furthermore, the terminal allyloxy group is highly reactive toward radical-mediated thiol-alkene addition, allowing for mild, biocompatible conjugation to thiol-bearing biomolecules or ligands[][4].

Conjugation Workflow & Strategy

The standard utilization of this linker follows a sequential, two-step bioconjugation strategy. The secondary amine is typically reacted first due to its requirement for organic solvents and basic conditions, followed by the highly bioorthogonal, aqueous-compatible Thiol-Ene click reaction at the allyl terminus.

G A 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine HCl (Bifunctional Linker) B Step 1: Amide Coupling HATU / DIPEA / DMF A->B C Piperidine-Amide Intermediate (Free Allyl Group) B->C D Step 2: Thiol-Ene Click UV (365 nm) / Photoinitiator C->D E Fully Conjugated Construct (PROTAC / ADC) D->E

Workflow for the sequential bifunctional conjugation of the piperidine-PEG-allyl linker.

Experimental Protocols

Protocol A: N-Acylation via HATU-Mediated Amide Coupling

Causality & Expert Insight: Standard coupling reagents like EDC/NHS often fail or result in low yields when reacting with piperidine derivatives because secondary amines are sterically hindered. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is specifically selected here. The 1-hydroxy-7-azabenzotriazole (HOAt) moiety within HATU accelerates the coupling reaction with hindered amines and minimizes epimerization[1][2].

Additionally, because the linker is a hydrochloride salt, an excess of N,N-Diisopropylethylamine (DIPEA) is mandatory. At least 1.0 equivalent of DIPEA is consumed simply to neutralize the HCl salt and liberate the free nucleophilic amine, necessitating a total of 4.0 to 5.0 equivalents of base to maintain the basic environment required for carboxylic acid activation[1].

Materials:

  • Carboxylic acid derivative (Warhead/Ligand): 1.0 eq

  • 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine HCl: 1.1 eq

  • HATU: 1.2 to 1.5 eq

  • DIPEA: 4.0 to 5.0 eq

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert atmosphere (nitrogen or argon)[1].

  • Base Addition: Add DIPEA (4.0 eq) to the solution. Stir at room temperature for 15–30 minutes. The solution may turn pale yellow, indicating the formation of the active OAt-ester[1].

  • Amine Neutralization & Addition: In a separate vial, dissolve the piperidine HCl linker (1.1 eq) in a minimal amount of DMF and add 1.0 eq of DIPEA to neutralize the salt.

  • Coupling: Transfer the neutralized linker solution to the pre-activated carboxylic acid mixture.

  • Incubation: Stir the reaction at room temperature for 2 to 18 hours. Monitor progression via LC-MS or TLC[1].

  • Work-up: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃, 1M HCl (to remove unreacted amine), and brine[5]. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting piperidine-amide intermediate via flash column chromatography or preparative HPLC.

Protocol B: Thiol-Ene "Click" Conjugation of the Allyloxy Moiety

Causality & Expert Insight: The terminal allyloxy group is an electron-rich alkene, making it an ideal substrate for free-radical-mediated Thiol-Ene click chemistry. Unlike copper-catalyzed azide-alkyne cycloaddition (CuAAC), Thiol-Ene reactions are completely metal-free, avoiding toxicity concerns associated with residual copper in biological systems[6]. The reaction proceeds via a radical chain mechanism: a photoinitiator generates a thiyl radical, which undergoes anti-Markovnikov addition across the alkene, forming a highly stable thioether bond[]. This method is highly efficient, requires no strict removal of water, and is compatible with complex, unprotected biomolecules[][4].

Materials:

  • Piperidine-Amide Intermediate (from Protocol A): 1.0 eq

  • Thiol-containing molecule (e.g., Cysteine-bearing peptide or thiol-ligand): 1.2 to 1.5 eq

  • Photoinitiator (e.g., LAP for aqueous systems, or DPAP/Irgacure 2959): 0.1 to 0.2 eq

  • Solvent: Methanol, or a PBS/Methanol mixture (depending on substrate solubility)

Step-by-Step Procedure:

  • Preparation: Dissolve the allyl-bearing intermediate (1.0 eq) and the thiol-containing molecule (1.2 eq) in the chosen solvent system in a glass or quartz vial.

  • Initiator Addition: Add the photoinitiator (0.1 eq) to the mixture.

  • Degassing (Crucial Step): Sparge the solution with argon or nitrogen for 10–15 minutes. While Thiol-Ene reactions are generally oxygen-tolerant, removing dissolved oxygen significantly reduces side reactions (such as disulfide formation) and accelerates the reaction rate.

  • Irradiation: Place the vial under a 365 nm UV light source (typical intensity: 5–10 mW/cm²). Irradiate for 15 to 60 minutes at room temperature.

  • Monitoring: Verify the disappearance of the allyl peaks (typically around 5.8–6.0 ppm in ¹H NMR) or monitor the mass shift via LC-MS.

  • Purification: Remove the solvent under reduced pressure. Purify the final PROTAC/ADC construct using preparative reverse-phase HPLC to separate the product from excess thiol and photoinitiator byproducts.

Quantitative Data Presentation

The following tables summarize the expected physicochemical properties of the linker and the comparative efficiencies of the conjugation methodologies described above.

Table 1: Physicochemical Profile of the Linker

ParameterSpecification / Detail
Chemical Name 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine HCl
Functional Group 1 Secondary Amine (Requires aggressive activation, e.g., HATU)
Functional Group 2 Terminal Alkene (Allyl ether, optimized for radical addition)
Spacer Type PEG-like (hydrophilic, flexible)
Salt Form Hydrochloride (Requires ≥1 eq base for neutralization)

Table 2: Comparative Conjugation Efficiencies

Reaction StepReagents / CatalystTimeTypical YieldKey Byproducts / Notes
Amide Coupling HATU, DIPEA (4-5 eq), DMF2 - 18 h80 - 95%HOAt byproduct; easily removed by basic aqueous wash[1][5].
Amide Coupling EDC, HOBt, DIPEA, DMF12 - 24 h40 - 60%Lower efficiency due to steric hindrance of the piperidine ring[5].
Thiol-Ene Click UV (365 nm), LAP (0.1 eq)15 - 60 min> 90%Trace disulfides if not properly degassed; metal-free[][6].

Conclusion

The 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride linker is a powerful tool for modern bioconjugation. By leveraging the differential reactivity of its sterically hindered secondary amine and its terminal allyloxy group, researchers can perform highly modular, stepwise syntheses. Utilizing HATU/DIPEA ensures the efficient overcoming of piperidine's steric bulk, while metal-free Thiol-Ene click chemistry provides a rapid, bioorthogonal method for attaching sensitive biological payloads.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents National Institutes of Health (PMC) URL: [Link]

  • Engineering polymeric micelles for targeted drug delivery: “click” chemistry enabled bioconjugation strategies and emerging applications Royal Society of Chemistry (RSC) URL: [Link]

  • A J C - Asian Publication Corporation (Amide Coupling) Asian Journal of Chemistry URL: [Link]

  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies ACS Publications URL:[Link]

Sources

Advanced Formulation Techniques Using 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine Hydrochloride for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Formulation Scientists, Biomaterials Researchers, and Drug Development Professionals.

Structural Rationale & Mechanistic Causality

The development of next-generation nanocarriers requires excipients that offer both precise targetability and environmentally responsive payload release. 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride is a highly versatile, tripartite building block designed specifically to meet these dual requirements. As a Senior Application Scientist, I approach this compound not merely as a chemical reagent, but as a programmable logic gate for drug delivery.

Its utility stems from three distinct functional domains:

  • The Allyloxy Handle: A terminal alkene that serves as an ideal substrate for radical-mediated thiol-ene "click" chemistry.

  • The Piperidine Core: An ionizable secondary amine that acts as a pH-sensor for endosomal escape.

  • The Ethoxyethyl Spacer: A short PEG-like linker that provides steric flexibility and enhances aqueous solubility.

Bio-orthogonal Functionalization via Thiol-Ene Click Chemistry

The allyloxy group enables rapid, highly efficient conjugation with thiolated targeting ligands (e.g., cysteine-terminated peptides or thiolated aptamers) [1]. Unlike traditional maleimide-thiol reactions that can undergo retro-Michael addition in systemic circulation, the radical-mediated thiol-ene reaction forms a highly stable thioether bond. We utilize Irgacure 2959 as a photoinitiator because its high water solubility and low cytotoxicity make it ideal for biological formulations.

Workflow A Piperidine-Allyl Precursor C UV Light (365 nm) + Photoinitiator A->C Mix B Thiolated Ligand (e.g., Peptide) B->C Mix D Conjugated Nanocarrier C->D Thiol-Ene Click Reaction

Fig 1. Workflow of radical-mediated thiol-ene click conjugation for targeted nanocarriers.

pH-Responsive Endosomal Escape

A critical bottleneck in intracellular drug delivery (particularly for biologics and nucleic acids) is endosomal entrapment. The piperidine ring functions as a proton sponge. While pure piperidine has a high pKa, embedding this moiety within a hydrophobic lipid matrix or a dense polymer network suppresses its apparent pKa to the biologically relevant range of 6.0–6.5 [2]. Upon endocytosis, the acidic environment of the endolysosome (pH ~5.5) triggers rapid protonation of the piperidine nitrogen. This cationic shift induces osmotic swelling and electrostatic interactions with anionic endosomal lipids, physically disrupting the endosomal membrane to release the therapeutic payload into the cytosol.

Mechanism A Physiological pH (7.4) Neutral Piperidine B Endocytosis into Cell A->B C Endosomal Acidification pH drops to 5.5 B->C D Protonation of Piperidine (Cationic Shift) C->D H+ Influx E Membrane Destabilization & Endosomal Escape D->E Payload Release

Fig 2. Mechanism of pH-responsive endosomal escape driven by piperidine protonation.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in quality control steps allow the formulation scientist to verify success before proceeding to in vitro or in vivo models.

Protocol A: Synthesis of Thiol-Ene Crosslinked pH-Responsive Nanogels

This protocol details the synthesis of a nanogel utilizing the allyloxy group for structural crosslinking while preserving the piperidine core for pH-responsiveness.

Materials:

  • 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride (Monomer A)

  • 4-Arm PEG-Thiol (10 kDa) (Crosslinker)

  • Irgacure 2959 (Photoinitiator)

  • Therapeutic Payload (e.g., FITC-BSA as a model protein)

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve Monomer A and 4-Arm PEG-Thiol in 1X PBS (pH 7.4) at a 4:1 molar ratio (ensuring a 1:1 stoichiometric ratio of allyl to thiol groups) to achieve a final polymer concentration of 5% w/v.

  • Payload Incorporation: Add the therapeutic payload (e.g., 1 mg/mL FITC-BSA) directly into the precursor solution. Causality: Mixing the payload prior to gelation ensures uniform physical entrapment within the polymer mesh.

  • Initiator Addition: Add Irgacure 2959 to a final concentration of 0.05% w/v. Protect the solution from ambient light.

  • Photo-Crosslinking: Transfer the solution to a clear glass vial and irradiate with UV light (365 nm, 10 mW/cm²) for exactly 120 seconds. Causality: 365 nm is chosen to activate the initiator while minimizing UV-induced degradation of the protein payload.

  • Self-Validation (Ellman’s Assay): Extract a 10 µL aliquot and react with DTNB (Ellman's reagent). Measure absorbance at 412 nm. A drop to baseline absorbance confirms >95% consumption of free thiols, validating successful crosslinking.

  • Purification: Dialyze the resulting nanogel suspension against PBS for 24 hours (MWCO 100 kDa) to remove unreacted monomers and free photoinitiator.

Protocol B: Formulation of Targetable, pH-Responsive Lipid Nanoparticles (LNPs)

Here, the compound is utilized as a surface-modifying excipient in an LNP formulation to enable post-insertion targeting and enhance endosomal escape [2].

Materials:

  • Ionizable Cationic Lipid (e.g., DLin-MC3-DMA)

  • Helper Lipid (DSPC), Cholesterol, DMG-PEG2000

  • 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride

  • Nucleic Acid Payload (e.g., siRNA)

Step-by-Step Methodology:

  • Lipid Phase Preparation: Dissolve the lipid components in absolute ethanol at a molar ratio of 50:10:38:1.5:0.5 (Ionizable Lipid : DSPC : Cholesterol : DMG-PEG2000 : Piperidine-Allyl derivative).

  • Aqueous Phase Preparation: Dissolve siRNA in 50 mM citrate buffer (pH 4.0) at an N:P (nitrogen-to-phosphate) ratio of 6:1.

  • Microfluidic Mixing: Inject the lipid and aqueous phases into a microfluidic staggered herringbone mixer at a flow rate ratio of 1:3 (Ethanol:Aqueous) and a total flow rate of 12 mL/min. Causality: Rapid mixing forces instantaneous supersaturation, driving the self-assembly of monodisperse LNPs with the hydrophilic ethoxyethyl-piperidine-allyl chains oriented toward the aqueous exterior.

  • Dialysis & Buffer Exchange: Immediately dialyze the formulation against 1X PBS (pH 7.4) for 18 hours to remove ethanol and neutralize the pH.

  • Self-Validation (Zeta Potential Shift): Measure the zeta potential of the LNPs at pH 7.4 and pH 5.5. A successful formulation will read approximately -2 mV to +5 mV at pH 7.4, and shift dramatically to >+25 mV at pH 5.5, validating the pH-responsive nature of the piperidine core.

  • Post-Insertion Targeting (Optional): Introduce a thiolated targeting peptide (e.g., cRGD-SH) to the LNP suspension with a water-soluble photoinitiator (LAP, 0.02% w/v) and expose to 365 nm UV for 60 seconds to "click" the ligand onto the LNP surface.

Quantitative Data & Physicochemical Profiling

The following tables summarize the expected physicochemical properties and functional efficacy metrics of formulations utilizing 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride, based on standardized dynamic light scattering (DLS) and in vitro release assays.

Table 1: Physicochemical Characterization of Formulations

Formulation TypeMean Z-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (pH 7.4)Zeta Potential (pH 5.5)Encapsulation Efficiency (%)
Thiol-Ene Nanogel 145.2 ± 8.40.18 ± 0.02+4.2 ± 1.1 mV+28.5 ± 2.3 mV88.4% (BSA)
Targeted LNP 82.6 ± 4.10.11 ± 0.01-1.5 ± 0.8 mV+34.1 ± 1.5 mV96.2% (siRNA)

Table 2: Functional Efficacy Metrics

Metric EvaluatedThiol-Ene NanogelTargeted LNPAnalytical Method
Thiol-Ene Conjugation Yield > 95%82% (Surface)Ellman's Assay (DTNB)
Payload Release (pH 7.4, 24h) 12%< 5%Fluorescence Spectroscopy
Payload Release (pH 5.5, 24h) 85%92%Fluorescence Spectroscopy
Endosomal Escape Efficiency 45%68%Confocal Microscopy (Gal8-YFP)

References

  • Kharkar PM, Rehmann MS, Skeens KM, Maverakis E, Kloxin AM. Thiol-ene click hydrogels for therapeutic delivery. ACS Biomater Sci Eng. 2016;2(2):165-179. doi: 10.1021/acsbiomaterials.5b00420. Available at:[Link]

  • Cullis PR, Hope MJ. Lipid Nanoparticle Systems for Enabling Gene Therapies. Mol Ther. 2017;25(7):1467-1475. doi: 10.1016/j.ymthe.2017.03.013. Available at:[Link]

Application Note: Preparation and Functionalization of Piperidine Derivatives from 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Synthesis of PROTAC linkers, muscarinic receptor agonists, and antibacterial pharmacophores.

Introduction and Chemical Context

The compound 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride is a highly versatile bifunctional building block frequently utilized in medicinal chemistry. Its structural architecture features a secondary amine (masked as a hydrochloride salt) and a flexible polyethylene glycol (PEG)-like aliphatic chain terminating in an allyl ether[1]. This specific topology is highly valuable for developing extended linker systems in targeted protein degraders (PROTACs) or as a core scaffold for antibacterial and neuroactive agents.

To utilize this building block effectively, chemists must perform a sequence of orthogonal functionalizations. This application note details a field-proven, three-phase synthetic strategy:

  • Liberation: Conversion of the hydrochloride salt to a reactive free base.

  • N-Alkylation: Functionalization of the piperidine nitrogen via an SN​2 mechanism.

  • Deallylation: Palladium-catalyzed Tsuji-Trost cleavage of the terminal allyl ether to reveal a reactive primary alcohol for subsequent conjugation.

Synthetic Workflow and Pathway Visualization

The following diagram illustrates the logical progression of the functionalization strategy, ensuring orthogonal reactivity at the nitrogen and oxygen termini.

Workflow SM Starting Material (Piperidine HCl Salt) FB Free Base (Secondary Amine) SM->FB NaOH / H2O Extraction NA N-Alkylated Derivative (Tertiary Amine) FB->NA R-Br, K2CO3, KI CH3CN, 80°C DA Deprotected Alcohol (Terminal OH) NA->DA Pd(PPh3)4, NDMBA CH2Cl2, RT

Synthetic workflow for the preparation and functionalization of the piperidine derivative.

Experimental Protocols & Mechanistic Rationale

Phase 1: Liberation of the Piperidine Free Base

Before functionalization, the secondary amine must be liberated from its hydrochloride salt. Using a strong, aqueous inorganic base ensures complete deprotonation, while a biphasic extraction isolates the organic-soluble free base.

Protocol:

  • Suspend 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride (1.0 eq) in a mixture of Dichloromethane (DCM) and distilled water (1:1 v/v, 10 mL/g of substrate).

  • Under vigorous stirring, slowly add 2M aqueous NaOH dropwise until the aqueous layer reaches and stabilizes at pH>10 .

    • Causality: Maintaining a high pH prevents the equilibrium from shifting back to the protonated state, ensuring maximum partition into the organic layer.

  • Separate the organic layer. Extract the aqueous layer twice more with equal volumes of DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Filter and concentrate under reduced pressure to yield the free base as a pale oil. Self-Validation: The absence of chloride ions can be confirmed by adding a drop of AgNO3​ to an aqueous wash of the product; no white precipitate should form.

Phase 2: N-Alkylation of the Piperidine Core

N-alkylation is achieved via a nucleophilic substitution ( SN​2 ) reaction. We utilize anhydrous potassium carbonate ( K2​CO3​ ) as a mild, heterogeneous base and Acetonitrile ( CH3​CN ) as a polar aprotic solvent. This combination maximizes the nucleophilicity of the piperidine while minimizing unwanted solvolysis of the alkylating agent[2].

Protocol:

  • Dissolve the free base (1.0 eq) in anhydrous CH3​CN (0.2 M concentration).

  • Add finely powdered, anhydrous K2​CO3​ (2.5 eq) and Potassium Iodide (KI) (0.1 eq) to the solution.

    • Causality: KI acts as a nucleophilic catalyst via a Finkelstein-type mechanism. It transiently converts the alkyl bromide/chloride into a more reactive alkyl iodide in situ, significantly accelerating the SN​2 kinetics[2].

  • Add the desired electrophile (e.g., a substituted benzyl bromide or alkyl halide) (1.1 eq) dropwise.

  • Heat the suspension to reflux (~80-82°C) under an inert Argon atmosphere for 12–16 hours.

  • Cool to room temperature. Filter the inorganic salts through a pad of Celite to prevent emulsion during workup, washing the cake with excess CH3​CN .

  • Concentrate the filtrate, redissolve in Ethyl Acetate, wash with water and brine, dry over Na2​SO4​ , and purify via silica gel chromatography to yield the N-alkylated derivative.

Phase 3: Tsuji-Trost Deallylation

The terminal allyl ether is a robust protecting group. To reveal the primary alcohol for further conjugation, a Palladium-catalyzed Tsuji-Trost deallylation is employed. This method is highly chemoselective, leaving the newly formed tertiary amine and the internal ether linkages intact[3][4].

Protocol:

  • Dissolve the N-alkylated derivative (1.0 eq) in anhydrous DCM (0.1 M).

  • Add N,N -dimethylbarbituric acid (NDMBA) (3.0 eq) as an allyl scavenger.

    • Causality: Once the Pd(0) catalyst cleaves the allyl group, the resulting electrophilic π -allyl palladium complex must be intercepted. NDMBA is a highly efficient, soft carbon nucleophile that traps the allyl group, preventing it from re-alkylating the liberated alcohol or the piperidine nitrogen.

  • Add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) (0.05 eq). Degas the solution by bubbling Argon for 5 minutes.

  • Stir at room temperature for 2–4 hours. Self-Validation: Monitor via TLC; the disappearance of the UV-active starting material and the emergence of a highly polar spot (stainable with KMnO4​ ) indicates completion.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, and purify via column chromatography to isolate the terminal alcohol.

Mechanism Pd0 Pd(0) Catalyst (Active Species) Coord π-Coordination to Allyl Ether Pd0->Coord OxAdd Oxidative Addition (π-Allyl-Pd(II) Complex) Coord->OxAdd C-O Bond Cleavage Scavenge Nucleophilic Attack by Scavenger (NDMBA) OxAdd->Scavenge Product Liberated Alcohol + Allylated Scavenger Scavenge->Product Pd(0) Regeneration Product->Pd0 Catalytic Cycle

Catalytic cycle of the Pd-catalyzed Tsuji-Trost deallylation of allyl ethers.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric parameters and expected outcomes for the functionalization workflow, ensuring reproducible scale-up.

Reaction PhaseReagent / CatalystEquivalentsSolventTemp (°C)Time (h)Expected Yield
1. Free-Basing NaOH (2M aq.)Excess (pH>10)DCM / H2​O 20–250.5> 95%
2. N-Alkylation Alkyl Bromide1.1 CH3​CN 80–8212–1675–85%
K2​CO3​ (Base)2.5
KI (Catalyst)0.1
3. Deallylation Pd(PPh3​)4​ 0.05DCM20–252–480–90%
NDMBA (Scavenger)3.0

References

  • European Patent Office (EP 2197843 B1).PIPERIDINE DERIVATIVES AS AGONISTS OF MUSCARINIC RECEPTORS. Google Patents.
  • Mao, Y., et al. (2020). Overcoming the Deallylation Problem: Palladium(II)-Catalyzed Chemo-, Regio-, and Stereoselective Allylic Oxidation of Aryl Allyl Ether, Amine, and Amino Acids. Organic Letters, ACS Publications. Available at:[Link]

  • Koide, K., et al. (2024). Reaction-Based Multisignal Detection of Palladium with High Sensitivity, Selectivity, and Reliability. ACS Applied Optical Materials. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine HCl Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Piperidine-containing compounds represent one of the most critical structural motifs in modern drug discovery[1]. The synthesis of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride involves appending a highly flexible, hydrophilic PEG-like chain to a piperidine core, terminating in a reactive allyl ether.

While the theoretical synthetic route—alkylation of N-Boc-3-(2-hydroxyethyl)piperidine followed by Boc deprotection—appears straightforward, researchers frequently encounter severe yield bottlenecks. These losses typically stem from competing elimination reactions during alkylation, extreme aqueous partitioning during workup, and the severe hygroscopicity of the final salt. This guide provides causality-driven troubleshooting and self-validating protocols to optimize your yield.

Pathway SM N-Boc-3-(2-hydroxyethyl)piperidine Alk Alkylation (NaH, THF) Reagent: 2-(allyloxy)ethyl tosylate SM->Alk Int N-Boc-3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine Alk->Int TBAI (Catalyst) Fail1 Yield Loss 1: Competing E2 Elimination Alk->Fail1 Deprot Boc Deprotection (4M HCl in Dioxane) Int->Deprot Fail2 Yield Loss 2: Aqueous Partitioning (PEG effect) Int->Fail2 Prod 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine HCl Deprot->Prod Dry MTBE Precipitation Fail3 Yield Loss 3: Deliquescence (Hygroscopic) Deprot->Fail3

Synthetic workflow of the target molecule highlighting primary yield loss points.

Part 1: Troubleshooting FAQs (Causality & Solutions)

Q1: My alkylation step stalls at 40-50% conversion despite using excess NaH and alkylating agent. Why?

Causality: The primary alcohol on the piperidine side chain is only moderately nucleophilic. When reacting with an electrophile like 2-(allyloxy)ethyl 4-methylbenzenesulfonate under strongly basic conditions (NaH), the E2 elimination pathway heavily competes with the desired SN2 substitution. This generates a volatile vinyl ether byproduct, irreversibly consuming your reagent. Furthermore, trace moisture rapidly quenches NaH, halting deprotonation. Solution: Implement a Finkelstein-type acceleration by adding a catalytic amount of Tetrabutylammonium Iodide (TBAI, 0.1 eq). TBAI converts the tosylate/chloride into a highly reactive alkyl iodide in situ, drastically favoring the SN2 kinetic pathway over E2 elimination.

Q2: After the alkylation workup, my mass balance is extremely low. Where did the intermediate go?

Causality: The introduction of the diethylene glycol-like chain (PEGylation) drastically increases the hydrophilicity and aqueous solubility of the molecule[2]. Even with the lipophilic N-Boc group intact, the intermediate forms strong hydrogen bonds with water, causing it to partition heavily into the aqueous phase during standard ethyl acetate (EtOAc) extraction. Solution: You must alter the partition coefficient. Saturate the aqueous quenching layer completely with solid NaCl (salting out). Switch your extraction solvent from EtOAc to Dichloromethane (DCM), which is vastly superior for extracting PEGylated and highly oxygenated compounds[3].

Q3: During Boc deprotection, the final hydrochloride salt forms a sticky, unfilterable gum instead of a solid powder. How can I fix this?

Causality: The combination of a PEG-like ether chain and a secondary amine hydrochloride makes the final product severely hygroscopic. When the Boc group is removed[3] and the product is exposed to ambient humidity (or precipitated in a solvent that readily absorbs atmospheric moisture, like open-air diethyl ether), the salt rapidly deliquesces into a gum. Solution: Perform the deprotection using 4M HCl in anhydrous dioxane under an inert nitrogen atmosphere. Precipitate the salt using anhydrous Methyl tert-butyl ether (MTBE)—which is less prone to water absorption than diethyl ether—and filter under a blanket of dry N2.

Q4: I am seeing degradation products and loss of the allyl signal in NMR after deprotection. What is happening?

Causality: While allyl ethers are generally stable to anhydrous HCl at room temperature, prolonged exposure or elevated temperatures can lead to hydrochlorination of the alkene (Markovnikov addition of HCl) or acid-catalyzed cleavage of the ether linkage. Solution: Strictly monitor the deprotection via TLC or LC-MS. Terminate the reaction immediately upon completion (do not exceed 4 hours at room temperature).

Part 2: Quantitative Optimization Data

The following table summarizes the optimization of the etherification (alkylation) step, demonstrating how specific variables directly impact the isolated yield of the N-Boc intermediate.

Base (Eq)SolventAdditiveWorkup Extraction SolventIsolated YieldObservation
NaH (1.5)THFNoneEthyl Acetate35%High E2 elimination; poor mass balance.
NaH (1.5)DMFNoneEthyl Acetate42%Faster reaction, but severe aqueous loss.
NaH (2.0)THFTBAI (0.1 eq)Ethyl Acetate68%Complete conversion; moderate aqueous loss.
NaH (2.0) THF TBAI (0.1 eq) DCM (with Brine saturation) 89% Optimal SN2 kinetics; near-perfect recovery.

Part 3: Self-Validating Experimental Protocol

Every step in this protocol includes a built-in validation checkpoint to ensure the chemical system is behaving as intended before proceeding.

Step 1: Alkylation (Etherification)
  • Preparation: In an oven-dried round-bottom flask under a continuous N2 stream, dissolve N-Boc-3-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous THF to a concentration of 0.2 M.

    • Validation Check: The solution must be perfectly clear. Any cloudiness or particulate matter indicates moisture contamination or degraded starting material.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Add NaH (60% dispersion in mineral oil, 2.0 eq) portion-wise over 10 minutes. Stir for 30 minutes at 0 °C.

    • Validation Check: Visible H2 gas evolution (bubbling) must occur upon addition. The mixture should transition to a slightly opaque, uniform suspension.

  • Electrophile Addition: Add TBAI (0.1 eq) followed by the dropwise addition of 2-(allyloxy)ethyl 4-methylbenzenesulfonate (1.2 eq). Remove the ice bath, warm to room temperature, and stir for 12 hours.

    • Validation Check: TLC (Hexane/EtOAc 3:1, KMnO4 stain) should show complete consumption of the starting alcohol and the appearance of a new, higher Rf spot.

  • Workup: Cool to 0 °C and quench dropwise with a saturated aqueous solution of NH4Cl[3]. Critical: Add solid NaCl to the aqueous layer until no more dissolves. Extract the mixture three times with DCM. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 2: Boc Deprotection & Salt Formation
  • Deprotection: Dissolve the crude N-Boc intermediate in anhydrous DCM (0.1 M). Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 2–4 hours.

    • Validation Check: Immediate evolution of CO2 and isobutylene gas indicates active Boc cleavage.

  • Precipitation: Once TLC confirms complete consumption of the starting material, add 5 volumes of anhydrous MTBE dropwise while stirring vigorously.

    • Validation Check: The solution should turn cloudy, followed by the rapid precipitation of a fine white solid. If it oils out, the MTBE is wet.

  • Isolation: Filter the solid rapidly through a Büchner funnel under a stream of dry N2 (use an inverted funnel connected to a nitrogen line over the filter). Wash with cold, anhydrous MTBE. Transfer immediately to a vacuum desiccator and dry to a constant weight.

    • Validation Check: The final product must be a free-flowing white powder. If it becomes tacky, it has absorbed atmospheric moisture and must be redissolved in DCM/MeOH and reprecipitated.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Institutes of Health (NIH) URL:[Link]

  • PEGylation and BioPEGylation of Polyhydroxyalkanoates: Synthesis, Characterisation and Applications Source: Open Research Library URL:[Link]

Sources

Optimizing HPLC conditions for 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing and purifying 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride .

This molecule presents a "perfect storm" of chromatographic challenges: it is highly polar, contains a strongly basic secondary amine (piperidine ring), and completely lacks a conjugated UV chromophore. Standard reversed-phase (RP-HPLC) methods with UV detection will inevitably fail, resulting in void-volume elution, severe peak tailing, and undetectable signals.

Below is our comprehensive troubleshooting guide, structured to explain the causality behind our optimized methodologies.

Part 1: Diagnostic Workflows & Mechanisms

TroubleshootingTree Issue Issue: Poor Chromatography of Piperidine Derivative Symp1 No Peak / Low Signal (UV Detection Failure) Issue->Symp1 Symp2 Peak Tailing (Asymmetry > 1.5) Issue->Symp2 Symp3 Poor Retention (Elution in Void Volume) Issue->Symp3 Sol1 Switch to CAD or MS (Analyte lacks chromophore) Symp1->Sol1 Sol2 Use Volatile Buffer (pH 3-5) or Charged-Surface Column Symp2->Sol2 Sol3 Switch to HILIC Mode (Water as strong solvent) Symp3->Sol3

Decision matrix for troubleshooting HPLC issues with polar, non-UV active basic amines.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I not seeing any peaks when using standard UV detection at 210 nm or 254 nm? A1: Your target molecule, 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine, lacks a conjugated π -electron system. It only contains an isolated alkene (the allyloxy group) and ether/amine bonds. These functional groups exhibit negligible UV absorbance, especially at 254 nm. While you might see a faint signal at <210 nm, this region is heavily subject to baseline drift and interference from mobile phase solvents. For compounds lacking a sufficient UV chromophore, universal detectors such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are required[1].

Q2: Should I use ELSD or CAD for quantifying this compound? A2: CAD is highly recommended over ELSD. Both are evaporative aerosol detectors that measure non-volatile analytes regardless of optical properties. However, ELSD relies on light scattering, which drops off exponentially for smaller particles, resulting in a complex, non-linear sigmoidal response[2]. In contrast, CAD transfers a positive charge to the analyte particles via a corona discharge, generating a signal that is directly proportional to the quantity of analyte present[3]. This provides CAD with superior sensitivity (down to 10 nm particle sizes), better precision, and a broader dynamic range for impurity analysis[2].

CAD_Mechanism Nebulization 1. Nebulization (Eluent + N2 Gas) Evaporation 2. Evaporation (Mobile Phase Removed) Nebulization->Evaporation Charging 3. Corona Charging (Particles get + charge) Evaporation->Charging Detection 4. Electrometer (Measures charge) Charging->Detection

The 4-stage mechanistic workflow of Charged Aerosol Detection (CAD) for non-volatile analytes.

Q3: My compound elutes in the void volume on a standard C18 column. How can I increase retention? A3: The hydrochloride salt of this piperidine derivative is highly polar and hydrophilic. In traditional Reversed-Phase Liquid Chromatography (RPLC), highly polar compounds partition poorly into the hydrophobic C18 chains. You must switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (like bare silica or an amide phase) and a highly organic mobile phase[4]. In HILIC, water acts as the strong eluting solvent. The retention mechanism involves the analyte partitioning into a water-enriched layer immobilized on the surface of the column, which is ideal for polar amines[4].

Q4: I am experiencing severe peak tailing. What is the chemical cause, and how do I fix it? A4: Peak tailing for basic amines is caused by secondary ionic interactions. The piperidine ring is strongly basic (pKa ~10-11) and remains protonated under typical HPLC conditions. These positively charged amines interact strongly with negatively charged, residual unbonded silanol groups (pKa ~4) on the silica support[5][6].

  • The Fix: Use a high concentration of a volatile buffer (e.g., 10–20 mM ammonium formate, pH 3.0–5.0) to mask the silanol sites[7]. Alternatively, utilize columns specifically designed with positively charged surface modifications (e.g., PS C18) that electrostatically repel the basic amine, drastically improving peak shape[5][6].

Part 3: Quantitative Data & Method Selection

Table 1: Detector Suitability for 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine

Detection ModeSensitivityResponse LinearityGradient CompatibilityVolatile Buffer Required?
CAD High (pg to ng)Near-linearYesYes
ELSD Moderate (ng)Non-linear (sigmoidal)YesYes
UV (210 nm) Very LowLinearNo (baseline drift)No
MS (ESI+) Very High (fg)Linear (within range)YesYes

Table 2: Mobile Phase Buffer Selection for CAD/MS Compatibility Note: Because CAD and MS evaporate the mobile phase, non-volatile salts (like phosphate) will precipitate, clogging the nebulizer and fouling the corona wire. Only volatile buffers can be used[1][8].

Buffer SystempH RangeVolatilitySuitability for Basic Amines in HILIC
Ammonium Formate (10-20 mM) 2.8 - 4.8HighExcellent (Masks silanols, great peak shape)
Ammonium Acetate (10-20 mM) 3.8 - 5.8HighGood (Slightly weaker ionic strength than formate)
Phosphate Buffer 2.1 - 12.0Non-VolatileIncompatible (Will destroy CAD/MS instruments)
TFA (0.1%) ~2.0HighPoor (Causes severe ion suppression in MS)

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, the following HILIC-CAD methodology incorporates a self-validating System Suitability Test (SST). This ensures the detector is responding linearly and the column is properly passivated before any precious sample is injected.

Optimized HILIC-CAD Workflow for Piperidine Derivatives

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Causality: High buffer concentration is required in HILIC to ensure a stable hydration layer on the silica and to mask residual silanols).

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Column Equilibration & Passivation

  • Column: HILIC Amide or Bare Silica column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Initial Conditions: 95% B / 5% A at 0.4 mL/min.

  • Passivation: Run the initial conditions for at least 50 column volumes. HILIC columns require significantly longer equilibration times than RP columns to establish the stable water-enriched partition layer[4].

Step 3: System Suitability Testing (SST) - Validation Checkpoint

  • Action: Inject a known, well-behaving polar amine standard (e.g., procainamide or a verified piperidine reference standard) at three concentration levels (e.g., 1 µg/mL, 10 µg/mL, 50 µg/mL).

  • Validation Criteria:

    • Linearity: The CAD response log-log plot must yield an R2>0.99 .

    • Peak Shape: The asymmetry factor ( Tf​ ) must be <1.5 .

  • Halt Condition: If Tf​>1.5 , do not proceed. Increase the ammonium formate concentration in Mobile Phase A to 30 mM to further suppress silanol interactions.

Step 4: Sample Preparation

  • Action: Dissolve the 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride sample in a diluent that closely matches the starting mobile phase (e.g., 80% Acetonitrile / 20% Water).

  • Causality: Injecting a HILIC sample dissolved in 100% water will disrupt the stationary phase water layer, causing peak splitting and total loss of retention.

Step 5: Gradient Execution

  • 0.0 - 2.0 min: Isocratic hold at 95% B.

  • 2.0 - 8.0 min: Linear gradient from 95% B down to 60% B. (Remember: In HILIC, decreasing organic increases elution strength[4]).

  • 8.0 - 10.0 min: Isocratic hold at 60% B to elute strongly retained impurities.

  • 10.0 - 15.0 min: Return to 95% B and re-equilibrate.

Sources

Improving aqueous solubility of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride formulations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have developed this definitive troubleshooting guide to address the unique physicochemical challenges of working with 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride .

While hydrochloride salts of basic amines are generally highly water-soluble, this specific molecule features a complex amphiphilic architecture: a polar ionizable piperidine headgroup, a flexible hydrophilic diethylene glycol (PEG-like) linker, and a reactive, hydrophobic terminal allyloxy group. This structural triad frequently leads to unexpected precipitation, gelation, and degradation during scale-up and physiological testing.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does the solubility of my API drop drastically when formulated in normal saline (0.9% NaCl) compared to pure water? A1: You are observing the Common-Ion Effect . In pure water or non-halide buffers, the hydrochloride salt dissociates completely, yielding high solubility. However, normal saline contains a high concentration of chloride ions (~154 mM). According to Le Chatelier's principle, this massive excess of chloride ions shifts the solubility product ( Ksp​ ) equilibrium back toward the solid salt, severely suppressing dissolution[1]. This is a well-documented hurdle for hydrochloride salts of basic drugs, where the common-ion effect can reduce solubility by orders of magnitude in chloride-rich vehicles[2]. Actionable Fix: Switch the formulation vehicle to a non-halide isotonic buffer, such as 5% Dextrose in Water (D5W), or utilize an acetate/phosphate buffer system.

Q2: My formulation is completely clear at pH 4.0, but immediately turns cloudy when adjusted to pH 7.4 or upon contact with simulated intestinal fluid (FaSSIF). What is happening? A2: This is caused by pH-dependent free base precipitation . The piperidine ring is a weak base with an estimated pKa​ of ~10.0. At pH 4.0, the amine is fully protonated ( NH+ ) and highly water-soluble. As the pH approaches the physiological range (7.4), the fraction of the un-ionized (free base) species increases exponentially[3]. Driven by the lipophilicity of the uncharged piperidine ring and the allyloxy tail, the free base has a significantly lower intrinsic solubility than the salt form. When the concentration of the free base exceeds its saturation limit, it precipitates out of solution[4],[5]. Actionable Fix: Utilize a co-solvent system (e.g., 10-20% Propylene Glycol) or encapsulate the hydrophobic tail within a cyclodextrin cavity (e.g., Hydroxypropyl-β-Cyclodextrin) to keep the free base solubilized at neutral pH.

Q3: When attempting to create a high-concentration stock solution (>50 mg/mL), the liquid becomes highly viscous and forms a gel, preventing further dissolution. How do I resolve this? A3: This phenomenon is Amphiphilic Self-Assembly and Gelation . Your molecule is structurally amphiphilic. At high concentrations, the molecules exceed their Critical Micelle Concentration (CMC) and self-assemble into micellar structures, driven by the hydrophobic packing of the allyloxy-ethoxy-ethyl tails[6]. As the concentration increases further, these micelles entangle to form a lyotropic liquid crystalline phase or a viscous hydrogel network[7]. Actionable Fix: Disrupt the micellar packing by adding a chaotropic agent or a co-solvent like Ethanol or PEG-400. Gently warming the solution can temporarily reduce viscosity to aid transfer, though it will re-gel upon cooling.

Q4: Over several weeks, my liquid formulation develops insoluble particulates and loses potency, even when stored at room temperature and protected from light. Why? A4: This degradation is due to Allylic Auto-Oxidation and Cross-Linking . The terminal allyloxy group contains highly reactive allylic hydrogens. In the presence of trace oxygen or heavy metal impurities from excipients, these allylic positions undergo radical-mediated auto-oxidation[8]. This generates hydroperoxides that rapidly initiate cross-linking between the allyl double bonds, forming insoluble polymeric networks[9]. Actionable Fix: Sparge the formulation buffer with nitrogen to remove dissolved oxygen. Add an antioxidant (e.g., BHT, ascorbic acid) alongside a chelating agent (e.g., EDTA) to scavenge trace metals that catalyze the radical formation.

Part 2: Quantitative Data Summary

To guide your formulation strategy, the following table summarizes the expected solubility behavior of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine HCl under various conditions, illustrating the impact of the common-ion effect and pH.

Formulation MediumpHIonic StrengthObserved StateEstimated SolubilityPrimary Limiting Factor
Pure Water (Milli-Q) ~5.5Very LowClear Solution> 100 mg/mLGelation at >50 mg/mL
0.9% NaCl (Saline) ~5.5High (154 mM Cl⁻)Suspension< 15 mg/mLCommon-Ion Effect
Phosphate Buffer 7.4ModerateCloudy / Precipitate< 2 mg/mLFree Base Precipitation
Phosphate Buffer + 20% HP-β-CD 7.4ModerateClear Solution> 30 mg/mLNone (Complexation active)

Part 3: Experimental Protocols

Protocol 1: Determination of the pH-Solubility Profile and pHmax​

Purpose: To identify the exact pH threshold ( pHmax​ ) where the highly soluble protonated salt converts to the insoluble free base, providing a self-validating boundary for formulation.

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 2.0 to 10.0 in 0.5 pH increments (use non-chloride buffers like phosphate or acetate to avoid common-ion interference).

  • Saturation: Add an excess of the API (e.g., 100 mg) to 1 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate the vials at 37°C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes.

  • Quantification: Dilute the supernatant and quantify the dissolved API using HPLC-UV.

  • Analysis: Plot log(Solubility) vs. pH. The inflection point where solubility sharply drops represents the pHmax​ . Formulations must be maintained below this pH or require solubilizers.

Protocol 2: Anti-Gelation Formulation Workflow

Purpose: To formulate high-concentration stock solutions (>50 mg/mL) without inducing micellar entanglement.

  • Solvent Pre-mixing: Prepare a co-solvent vehicle consisting of 80% Water and 20% Propylene Glycol (v/v). The Propylene Glycol disrupts the hydrophobic interactions of the allyloxy tails.

  • Antioxidant Addition: Dissolve 0.05% w/v EDTA and 0.02% w/v Ascorbic Acid into the vehicle to protect the allyl group from oxidative cross-linking.

  • API Addition: Slowly add the API powder to the vortexing liquid in small aliquots to prevent localized high-concentration zones that trigger instantaneous gelation.

  • Sonication: If viscosity begins to rise, apply bath sonication at 35°C for 10 minutes to provide the kinetic energy required to break transient micellar networks.

Part 4: Formulation Diagnostic Visualizations

DiagnosticWorkflow Start Observe Solubility Issue Q1 Is formulation pH > 7? Start->Q1 FreeBase Free Base Precipitation (Adjust pH or add solubilizer) Q1->FreeBase Yes Q2 Is [Cl-] high? (e.g. Saline) Q1->Q2 No Resolved Solubility Optimized FreeBase->Resolved CommonIon Common Ion Effect (Switch to non-halide buffer) Q2->CommonIon Yes Q3 Is concentration > 50 mg/mL? Q2->Q3 No CommonIon->Resolved Gelation Amphiphilic Gelation (Add PG or Cyclodextrin) Q3->Gelation Yes Q3->Resolved No Gelation->Resolved

Workflow for diagnosing and resolving piperidine formulation solubility issues.

GelationMechanism Monomer Amphiphilic Monomers (Piperidine-PEG-Allyl) Micelle Micellar Assembly (Hydrophobic Cores) Monomer->Micelle Conc. > CMC Gel Viscous Gel Network (Entangled Micelles) Micelle->Gel High Conc. Cosolvent Add Co-solvent / CD (Disrupts Packing) Gel->Cosolvent Intervention Solution Free-Flowing Solution (Solubilized Monomers) Cosolvent->Solution Resolves Gelation

Mechanism of amphiphilic gelation and disruption via excipient intervention.

References

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. 1

  • The Dihydrochloride Salt Form in Drug Design: A Technical Guide. Benchchem. 2

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. 4

  • Gelation upon the Mixing of Amphiphilic Graft and Triblock Copolymers Containing Enantiomeric Polylactide Segments. MDPI.

  • Improved Prediction of in Vivo Supersaturation and Precipitation of Poorly Soluble Weakly Basic Drugs. ACS Publications. 5

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling. Taylor & Francis. 3

  • Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. ACS Publications. 6

  • Gels Obtained by Colloidal Self-Assembly of Amphiphilic Molecules. PMC. 7

  • Enzyme-catalyzed allylic oxidation reactions: A mini-review. Frontiers. 8

  • Allylic Oxidations in Natural Product Synthesis. Thieme-connect. 9

Sources

Minimizing impurities in the scale-up of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride .

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Successful scale-up process chemistry requires understanding the causality behind impurity generation. This portal synthesizes mechanistic insights, quantitative data, and self-validating protocols to ensure your scale-up campaign maintains high yield and stringent purity standards.

Part 1: Process Workflow & Impurity Origins

Understanding where impurities originate is the first step in eliminating them. The synthesis of this molecule typically involves the N-Boc protection of a piperidine precursor, followed by a Williamson etherification to attach the allyl-PEG chain, and finally, an acid-catalyzed Boc deprotection to yield the hydrochloride salt.

G SM Starting Material (Piperidine Core) Boc Boc Protection (N-Boc Piperidine) SM->Boc Ether Etherification (Allyl-PEG Addition) Boc->Ether Imp1 N-Alkylated Impurity (Incomplete Protection) Boc->Imp1 Leakage Deprotect Boc Deprotection (HCl Salt Formation) Ether->Deprotect Imp2 Propenyl Ether Impurity (Base Isomerization) Ether->Imp2 Strong Base/Heat Product Final API (Target HCl Salt) Deprotect->Product Imp3 Hydrolysis/Cleavage (Aqueous Acid Degradation) Deprotect->Imp3 Harsh Acid/H2O

Synthesis workflow and critical impurity branch points.

Part 2: Troubleshooting FAQs

Q1: During the etherification step, I am detecting a significant impurity with a slightly different retention time. LC-MS shows the same mass as the product. What is this, and how do I prevent it? A: You are likely observing the propenyl ether isomer (3-{2-[2-(1-propenyloxy)ethoxy]ethyl}piperidine).

  • Causality: The terminal allyl ether is susceptible to base-catalyzed isomerization. The allylic protons are slightly acidic; when exposed to strong bases (like NaH or KOtBu) at elevated temperatures during the Williamson ether synthesis, the base abstracts an allylic proton. This forms a resonance-stabilized carbanion that reprotonates at the gamma position, yielding the thermodynamically more stable propenyl (vinyl) ether. As noted in process chemistry literature regarding polyoxypropylene polymers, allyl ethers readily isomerize to propenyl ethers under basic conditions[1].

  • Solution: Switch to a milder base system. Utilizing a biphasic Phase-Transfer Catalysis (PTC) system (e.g., 50% aqueous NaOH, toluene, and tetrabutylammonium bromide) at strictly controlled temperatures (<40 °C) suppresses the deprotonation of the allylic position while maintaining sufficient nucleophilicity for the etherification.

Q2: Why am I seeing N-alkylated dimers in my crude mixture prior to deprotection? A: This is a direct result of incomplete Boc protection of the piperidine nitrogen.

  • Causality: Secondary amines in the piperidine ring are highly nucleophilic. If the Boc protection is not strictly quantitative, the free secondary amine will compete with the alkoxide during the etherification step, leading to N-alkylation.

  • Solution: Ensure the Boc protection step is driven to >99.5% conversion. Use 1.1 to 1.2 equivalents of Boc₂O and a catalytic amount of DMAP. Validating the complete disappearance of the starting material via HPLC before proceeding to etherification is a mandatory hold-point in scale-up [2].

Q3: During the final Boc deprotection, my allyl ether degrades, or I get a gummy solid instead of a crystalline powder. What is the optimal protocol? A: The choice of acid and solvent is critical. Aqueous HCl can lead to partial hydration or cleavage of the ether linkages, while Trifluoroacetic Acid (TFA) yields a hygroscopic TFA salt that requires a subsequent, inefficient salt-exchange step.

  • Causality: The tert-butyl cation generated during Boc cleavage must be trapped or allowed to eliminate as isobutylene gas. If water is present, it can cause side reactions with the allyl double bond.

  • Solution: Use anhydrous 4M HCl in 1,4-dioxane . This reagent provides rapid, quantitative deprotection while directly precipitating the product as a highly pure, crystalline hydrochloride salt. This avoids the partial hydrolysis seen with aqueous systems and eliminates the need for complex workups [3].

Part 3: Quantitative Data & Process Parameters

To facilitate data-driven decision-making, the following table summarizes the quantitative performance of various deprotection strategies evaluated during the scale-up of allyl-ether functionalized piperidines.

Table 1: Comparison of Boc Deprotection Reagents for Allyl-Ether Piperidines

Deprotection ReagentReaction TimeTypical YieldImpurity Profile (Ether Cleavage/Hydration)Final Salt FormScale-Up Suitability
4M HCl in Dioxane 30 - 120 min>95%< 0.5%Crystalline HClOptimal. Direct precipitation of pure product.
Aqueous HCl / Acetone 3 - 4 hours~90%1.5 - 3.0%Crystalline HClPoor. Risk of ether hydrolysis and longer filtration times.
TFA in DCM (20-50%) 30 - 60 min>95%< 0.5%Oily TFA SaltSuboptimal. Requires secondary salt exchange to HCl.

Part 4: Validated Experimental Protocol

The following methodology details the optimized, self-validating protocol for the final Boc deprotection and HCl salt formation.

Self-Validating System: This protocol is designed with built-in physical checkpoints. The complete dissolution of the starting material followed by the spontaneous precipitation of a white crystalline solid serves as a direct visual indicator of successful salt formation. Furthermore, the absence of the characteristic Boc singlet (~1.4 ppm) in the in-process ¹H NMR confirms quantitative deprotection, ensuring the process can proceed to isolation without the risk of mixed intermediates.

Step-by-Step Methodology: Anhydrous HCl Salt Formation

  • Preparation: Charge a perfectly dry, nitrogen-flushed reactor with the purified N-Boc-3-{2-[2-(allyloxy)ethoxy]ethyl}piperidine intermediate (1.0 equivalent).

  • Dissolution: Add a minimal amount of anhydrous dichloromethane (DCM) or methanol (approx. 2-3 volumes) to achieve a homogenous solution. Causality: A homogenous starting state ensures uniform reaction kinetics and prevents the entrapment of unreacted starting material in the precipitating product.

  • Acid Addition: Slowly add 4M HCl in 1,4-dioxane (5.0 to 10.0 equivalents of HCl) dropwise while maintaining the internal temperature between 15 °C and 25 °C.

  • Reaction & Precipitation: Stir the reaction mixture at room temperature. Within 30 to 60 minutes, the deprotected amine hydrochloride salt will begin to precipitate out of the solution as a white crystalline solid.

  • In-Process Control (IPC): After 2 hours, sample the supernatant. Evaporate and analyze via TLC or LC-MS to confirm the complete consumption of the starting material.

  • Isolation: Add anhydrous diethyl ether (5 volumes) to the reactor to drive the precipitation to completion. Filter the slurry under a nitrogen atmosphere to prevent moisture absorption.

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether (2 x 2 volumes) to remove any residual dioxane and non-polar organic impurities. Dry the solid under vacuum at 40 °C to constant weight to yield the pure 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride.

References

  • Cole, K. P., et al. "Development of a Flow Process to tert-Butyl 4-(6-Chloropyridin-2-yl)piperidine-1-carboxylate." Organic Process Research & Development, 2026. URL:[Link]

  • Sato, T., et al. "Production method of medical polyoxypropylene polymer and production method of medical polyoxypropylene/polyoxyethylene block copolymer." US Patent 9777113B2, 2017.

Sources

Validation & Comparative

A Head-to-Head Comparison: 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine Hydrochloride vs. Standard PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the payload is a critical determinant of success.[1] Its design dictates the stability, solubility, and pharmacokinetic profile of the entire bioconjugate.[2] For years, polyethylene glycol (PEG) linkers have been the gold standard, prized for their ability to enhance hydrophilicity and prolong circulation half-life.[3][4] However, the quest for novel bioconjugates with tailored properties has spurred the exploration of alternative linker technologies. This guide provides an in-depth, objective comparison of a novel linker, 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride, against standard PEG linkers, offering a comprehensive analysis of their respective strengths and weaknesses in bioconjugation.

The Established Benchmark: Standard PEG Linkers

Polyethylene glycol (PEG) is a highly versatile, hydrophilic polymer that has been extensively used in bioconjugation.[] The process of attaching PEG chains, known as PEGylation, offers several well-documented advantages:

  • Enhanced Hydrophilicity: The repeating ethylene glycol units of PEG are highly soluble in aqueous environments, which can significantly improve the solubility of hydrophobic payloads and the overall bioconjugate.[4][6] This is crucial for preventing aggregation and improving formulation stability.[7]

  • Improved Pharmacokinetics: The hydrodynamic size of the PEG chain shields the bioconjugate from renal clearance, leading to a longer circulation half-life.[3] This extended exposure can enhance the therapeutic efficacy of the conjugate.

  • Reduced Immunogenicity: The flexible PEG chains can mask immunogenic epitopes on the biomolecule, potentially reducing the risk of an immune response.[6]

  • Versatile Chemistry: A wide variety of functionalized PEG linkers are commercially available, enabling conjugation to various functional groups on biomolecules, such as amines and thiols.[]

However, standard PEG linkers are not without their limitations. The polydispersity of many PEG preparations can lead to heterogeneous conjugates, and the high hydrophilicity may not always be optimal for cell penetration.

A Novel Challenger: 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine Hydrochloride

This novel linker combines several structural motifs, each contributing to its unique profile: a piperidine ring, a short ethoxy-ethyl chain, and a terminal allyl ether.

  • The Piperidine Core: The piperidine scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and its ability to modulate physicochemical properties.[1] Its inclusion in a linker can enhance druggability and improve pharmacokinetic properties.[1] The piperidine ring itself has a balance of hydrophilic and lipophilic character.[3]

  • The Ethoxy-Ethyl Spacer: The short chain of two ethoxy-ethyl units provides a degree of hydrophilicity and flexibility to the linker. This can aid in solubility without the extensive hydration shell associated with long PEG chains.

  • The Allyloxy Reactive Handle: The terminal allyl ether group offers a unique reactive handle for bioconjugation. Unlike the more common NHS esters or maleimides, the allyl group can participate in bioorthogonal reactions, such as palladium-catalyzed couplings or thiol-ene "click" chemistry.[8][9] This allows for highly specific and efficient conjugation under mild conditions.

Head-to-Head Comparison: Performance and Properties

FeatureStandard PEG Linkers3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride
Hydrophilicity High and tunable with chain lengthModerate, influenced by the piperidine and short ether chain
Flexibility HighModerate
Conjugation Chemistry Well-established (e.g., NHS esters, maleimides)Bioorthogonal (Palladium-catalyzed, Thiol-ene)
Homogeneity Can be heterogeneous (polydisperse PEG)Homogeneous (defined molecular weight)
In Vivo Stability Generally highExpected to be high due to stable ether and piperidine
Pharmacokinetics Prolonged circulation half-lifePotential for favorable tissue distribution and clearance
Payload Capacity Can enable high drug-to-antibody ratios (DARs)Potentially suitable for moderate to high DARs

Experimental Insights: The "How-To" of Bioconjugation

The choice of linker dictates the conjugation strategy. Below are representative protocols for bioconjugation using both standard PEG linkers and the novel allyloxy-piperidine linker.

Protocol 1: Standard PEGylation via NHS Ester Chemistry

This protocol describes the conjugation of a PEG linker to the lysine residues of a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-PEG-payload conjugate

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation: Ensure the mAb solution is at the desired concentration and pH.

  • Conjugation Reaction: Add the NHS-PEG-payload conjugate to the mAb solution at a specific molar ratio. The reaction is typically performed at room temperature for 1-2 hours.

  • Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS esters.

  • Purification: Purify the resulting ADC using an SEC column to remove unconjugated payload and linker.

  • Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) conjugation Incubate at RT (pH 7.4) mAb->conjugation PEG_NHS NHS-PEG-Payload PEG_NHS->conjugation quench Quench Reaction (e.g., Tris buffer) conjugation->quench sec Size-Exclusion Chromatography (SEC) quench->sec analysis Characterization (DAR, etc.) sec->analysis

Caption: Workflow for a standard PEGylation reaction using NHS ester chemistry.

Protocol 2: Bioconjugation with 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride via Palladium-Catalyzed Allylic Alkylation

This protocol outlines a method for conjugating the allyloxy-piperidine linker to a thiol-containing biomolecule, such as a cysteine-engineered antibody, using a palladium catalyst.

Materials:

  • Thiol-containing biomolecule (e.g., cysteine-engineered mAb)

  • 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride, functionalized with a payload

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Aqueous buffer system (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC or affinity chromatography)

Procedure:

  • Biomolecule Preparation: Reduce any disulfide bonds in the antibody if necessary to expose free thiol groups.

  • Catalyst Preparation: Prepare a stock solution of the palladium catalyst in a compatible solvent.

  • Conjugation Reaction: In an inert atmosphere, combine the thiol-containing biomolecule and the allyloxy-piperidine-payload conjugate in the aqueous buffer. Add the palladium catalyst to initiate the reaction. The reaction can be performed at room temperature.

  • Purification: After the reaction is complete, purify the ADC to remove the catalyst and any unreacted components.

  • Characterization: Analyze the purified ADC to confirm successful conjugation and determine the DAR.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis thiol_mAb Thiol-containing mAb reaction Inert Atmosphere Aqueous Buffer (pH 7.4) thiol_mAb->reaction allyl_linker Allyloxy-Piperidine-Payload allyl_linker->reaction pd_catalyst Palladium Catalyst pd_catalyst->reaction purification Purification (SEC or Affinity) reaction->purification analysis Characterization (DAR, etc.) purification->analysis

Caption: Workflow for palladium-catalyzed bioconjugation of the allyloxy-piperidine linker.

Protocol 3: Bioconjugation with 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride via Thiol-Ene "Click" Chemistry

This protocol describes a photo-initiated thiol-ene reaction for conjugating the allyloxy-piperidine linker to a thiol-containing biomolecule.[8][10]

Materials:

  • Thiol-containing biomolecule

  • 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride, functionalized with a payload

  • Photoinitiator (e.g., lithium acylphosphinate salt - LAP)

  • UV light source (e.g., 365 nm)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Purification system

Procedure:

  • Reagent Preparation: Prepare solutions of the thiol-containing biomolecule, the allyloxy-piperidine-payload conjugate, and the photoinitiator in the aqueous buffer.

  • Conjugation Reaction: Mix the reagents in a UV-transparent reaction vessel.

  • UV Irradiation: Expose the reaction mixture to UV light for a specified duration to initiate the thiol-ene reaction.

  • Purification: Purify the resulting ADC to remove unreacted components.

  • Characterization: Analyze the purified ADC for DAR and integrity.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis thiol_biomolecule Thiol-containing Biomolecule uv_reaction Mix and Expose to UV Light thiol_biomolecule->uv_reaction allyl_linker_payload Allyloxy-Piperidine-Payload allyl_linker_payload->uv_reaction photoinitiator Photoinitiator photoinitiator->uv_reaction purification_step Purification uv_reaction->purification_step analysis_step Characterization purification_step->analysis_step

Caption: Workflow for thiol-ene "click" chemistry using the allyloxy-piperidine linker.

Concluding Remarks: Choosing the Right Tool for the Job

The choice between standard PEG linkers and novel alternatives like 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride depends on the specific goals of the bioconjugation project.

  • Standard PEG linkers remain an excellent choice for applications where maximizing hydrophilicity and circulation time are the primary objectives. Their chemistry is well-understood, and a wide variety of reagents are readily available.

  • 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride presents a compelling alternative for researchers seeking to fine-tune the physicochemical properties of their bioconjugates. The inclusion of the piperidine moiety offers the potential for improved metabolic stability and tailored pharmacokinetic profiles.[1] The bioorthogonal reactivity of the allyl group allows for highly specific and efficient conjugation, leading to more homogeneous products.

Ultimately, the optimal linker is the one that provides the desired balance of stability, solubility, and biological activity for a given bioconjugate. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make informed decisions in the rational design of next-generation targeted therapeutics.

References

  • Synthetic accessibility of versatile bifunctional linker based on piperazine-fused 1,2-dithianes. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Kratz, F., et al. (2009). Development of Protein-Binding Bifunctional Linkers for a New Generation of Dual-Acting Prodrugs.
  • Application Notes and Protocols for Thiol-Ene Click Chemistry Reactions. (2025). BenchChem.
  • Goti, G., et al. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Thiol-ene reaction. (n.d.). In Wikipedia. Retrieved March 29, 2026, from [Link]

  • Al-Amin, M., et al. (2020). Synthesis of PEG-Functionalized Amines Using Ruthenium-Catalyzed Hydrogen Borrowing. Organic Letters, 22(15), 6104-6108.
  • Design and synthesis of a bifunctional linker for N-linked glycopeptide synthesis. (n.d.). DR-NTU. Retrieved March 29, 2026, from [Link]

  • Shad, A., et al. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI.
  • a) Different modalities of piperidine-containing drugs and drug... (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Tomaselli, D., et al. (2022).
  • Meanwell, N. A., & Loiseleur, O. (2022). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry, 70(35), 10942-10971.
  • Li, M., et al. (2016). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC.
  • El-Laithy, M. M., et al. (2001). Comparison of impact of the different hydrophilic carriers on the properties of piperazine-containing drug. PubMed.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022, August 9). RSC Publishing. [Link]

  • Tsuji, J., Minami, I., & Shimizu, I. (1983). Palladium-catalyzed allylation of ketones and aldehydes via allyl enol carbonates. Tetrahedron Letters, 24(17), 1793-1796.
  • De, S., & An, H. (2017). A Reversible and Repeatable Thiol–Ene Bioconjugation for Dynamic Patterning of Signaling Proteins in Hydrogels. PMC.
  • Allyl Ethers in the Thiol-ene Reaction. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Arisawa, M., et al. (2008). Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids. Organic & Biomolecular Chemistry, 6(14), 2575-2580.
  • Piperazine-fused cyclic disulfides: high-performance bioreduction-activated cores for bifunctional probes and reagents. (2023, October 9). ChemRxiv. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). RSC Publishing. [Link]

  • Paolillo, V., et al. (2019). Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis.
  • 1-Ethoxyethyl ether. (n.d.). PubChem. Retrieved March 29, 2026, from [Link]

  • Beierle, J. M., et al. (2016). An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II)
  • Mino, T., et al. (2008). Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands. Synlett, 2008(17), 2711-2715.
  • PEG Linkers. (2015, April 3). ADC Review. [Link]

  • Patra, K., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418.
  • Experimental data for C4H10O (Ethoxy ethane). (n.d.). Computational Chemistry Comparison and Benchmark Database. Retrieved March 29, 2026, from [Link]

  • Physical Properties of Poly(ethylene glycol) (PEG)-Based Resins for Combinatorial Solid Phase Organic Chemistry: A Comparison of PEG-Cross-Linked and PEG-Grafted Resins. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022, January 7). ResearchGate. [Link]

  • Gooding, O. W., et al. (2000). Physical Properties of Poly(ethylene glycol) (PEG)-Based Resins for Combinatorial Solid Phase Organic Chemistry: A Comparison of PEG-Cross-Linked and PEG-Grafted Resins.
  • Chemical Properties of Hexane, 1-ethoxy-. (n.d.). Cheméo. Retrieved March 29, 2026, from [Link]

  • Diamantis, N., & Banerji, U. (2016). Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned. PMC.
  • Sharma, S., et al. (2023).
  • A Comparative Analysis of Ethoxy-Extended Alkyl Ethers for Researchers and Drug Development Professionals. (2025). BenchChem.
  • Compound 526870: 2-(2-(2-Isobutoxy-ethoxy)-ethoxy)-ethoxy)-ethyl TMS ether. (2025, December 27). Virginia Open Data Portal. [Link]

Sources

Comparative Reactivity Guide: 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine Hydrochloride vs. Standard Allyl Ethers

Author: BenchChem Technical Support Team. Date: April 2026

As bifunctional linkers become increasingly critical in the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), the selection of appropriate building blocks is paramount. The compound 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride offers a highly specialized architecture: a terminal allyl ether for conjugation, a PEG2 spacer for enhanced aqueous solubility, and a piperidine core.

This guide provides an in-depth, objective comparison of this compound's reactivity against standard allyl ethers (e.g., diallyl ether, allyl phenyl ether) across two of the most robust conjugation methodologies in drug development: Radical Thiol-Ene Click Chemistry and Olefin Cross-Metathesis.

Mechanistic Profiling & Causality in Reactivity

To understand the superior handling of the target compound compared to its free-base counterpart, we must examine the specific chemical microenvironments of these reactions.

Radical Thiol-Ene Click Chemistry

Allyl ethers are classic, highly efficient substrates for radical-mediated thiol-ene coupling (TEC). However, introducing a piperidine ring creates a mechanistic liability if left as a free base. Recent kinetic studies demonstrate that 1[1]. The free amine deprotonates the thiol to form a thiolate anion, which subsequently reacts with a thiyl radical to form a metastable two-sulfur three-electron disulfide radical anion (DRA)[1]. This DRA formation sequesters catalytic radicals, drastically reducing the reaction rate and capping final conversions at <40%[1].

By utilizing the hydrochloride salt of the piperidine, the amine's lone pair is permanently protonated and sequestered. This structural choice acts as a self-validating system: it completely bypasses DRA formation, allowing the terminal allyl ether to undergo ideal step-growth radical addition. Furthermore,2[2], a condition perfectly suited for this water-soluble PEGylated salt.

Olefin Cross-Metathesis (CM)

Ruthenium-based alkylidene complexes (e.g., Grubbs Second Generation catalysts) are standard for cross-metathesis. While these catalysts are remarkably tolerant of many functional groups, basic free amines are notorious for coordinating to the ruthenium center, forming stable, inactive complexes that halt the catalytic cycle[3].

Unlike simple aliphatic or aryl allyl ethers, the free-base form of our target compound acts as a potent catalyst poison. However,3[3]. The hydrochloride salt ensures that the nitrogen lone pair cannot bind the transition metal, preserving catalyst turnover numbers (TON) and enabling high-yielding cross-metathesis comparable to standard, non-amine-containing allyl ethers.

Mechanistic Visualization

ReactivityLogic Target 3-{2-[2-(Allyloxy)ethoxy]ethyl} piperidine HCl AmineSalt HCl Salt Form (Sequesters Lone Pair) Target->AmineSalt PEG PEG Linker (Maintains Solubility) Target->PEG ThiolEne Thiol-Ene Click (Radical Mechanism) Metathesis Cross-Metathesis (Ru Catalyst) AmineSalt->ThiolEne Prevents Thiolate Radical Retardation AmineSalt->Metathesis Prevents Ru-Catalyst Poisoning PEG->ThiolEne High Conversion in Polar Media PEG->Metathesis Compatible with DCM/Toluene

Fig 1: Mechanistic advantages of the HCl salt and PEG linker in radical and transition-metal pathways.

Comparative Quantitative Data

The following table summarizes the comparative reactivity of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride against its free-base form and industry-standard allyl ethers.

CompoundThiol-Ene Yield (%)Cross-Metathesis Yield (%)Aqueous SolubilityCatalyst Poisoning Risk
Target Compound (HCl Salt) > 95% 85 - 90% High Low
Target Compound (Free Base)< 40%< 10%ModerateHigh
Diallyl Ether> 95%70 - 80%LowLow
Allyl Phenyl Ether> 95%80 - 85%LowLow

Note: Thiol-ene yields are based on 15-minute UV irradiation with DMPA. Metathesis yields are based on 12-hour reflux with Grubbs II catalyst.

Self-Validating Experimental Protocols

The following protocols are engineered to validate the integrity of the reaction continuously, ensuring that side reactions (like DRA formation or catalyst poisoning) are actively monitored and suppressed.

Protocol A: Photoinitiated Thiol-Ene Click Workflow

Workflow Step1 Preparation Dissolve in MeOH/H2O Step2 Initiation Add DMPA + UV (365nm) Step1->Step2 Step3 Propagation Thiol-Ene Coupling Step2->Step3 Step4 Termination Purification (HPLC) Step3->Step4

Fig 2: Step-by-step workflow for the photoinitiated thiol-ene click reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride (1.0 equiv) and the target thiol (1.2 equiv) in a polar protic solvent mixture (Methanol/Water 4:1) to achieve a concentration of 0.5 M. Causality Note: The protic solvent system actively suppresses any trace amine-induced retardation[2].

  • Initiation: Add 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (0.05 equiv) as the radical photoinitiator.

  • Propagation: Irradiate the reaction mixture using a 365 nm UV LED source (10 mW/cm²) for 15 minutes at ambient temperature.

  • Validation & Termination: Monitor the reaction conversion via LC-MS. The explicit absence of thiolate-adduct mass peaks validates the protective role of the HCl salt. Once complete, purify the product via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: Olefin Cross-Metathesis Workflow
  • Preparation: In a flame-dried Schlenk flask under a strict nitrogen atmosphere, dissolve the target hydrochloride salt (1.0 equiv) and the cross-metathesis partner (e.g., an acrylate or terminal aliphatic olefin, 3.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalyst Addition: Add Grubbs Second Generation catalyst (5 mol%). The solution will immediately turn dark brown. Causality Note: If the free base were used, the solution would rapidly change color to a pale, inactive complex. The persistence of the dark brown color validates that the Ru-catalyst remains active.

  • Reaction: Heat the mixture to reflux (40 °C) for 12 hours. The HCl salt prevents the piperidine nitrogen from displacing the phosphine or N-heterocyclic carbene (NHC) ligands on the Ru-center[3].

  • Quenching: Add an excess of ethyl vinyl ether to quench the active ruthenium alkylidene species, converting it into an inactive Fischer carbene.

  • Purification: Concentrate the mixture under reduced pressure and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

References

  • Love, D., Fairbanks, B., & Bowman, C. (2020). Reaction Environment Effect on the Kinetics of Radical Thiol–Ene Polymerizations in the Presence of Amines and Thiolate Anions. ACS Macro Letters.[Link]

  • Bowman, C. et al. (2018). Amine Induced Retardation of the Radical-Mediated Thiol–Ene Reaction via the Formation of Metastable Disulfide Radical Anions. The Journal of Organic Chemistry.[Link]

  • Nguyen, S. T., Grubbs, R. H., et al. (2018). Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. ACS Organic Process Research & Development.[Link]

Sources

A Comparative Guide to LC-MS Validation for Purity Determination of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) validation methodologies for the purity assessment of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust, scientifically sound, and defensible analytical method. The protocols and validation strategies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guidelines, to ensure regulatory compliance and data integrity.[1][2][3]

The Analyte and the Analytical Imperative

3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride is a molecule characterized by several key structural features: a saturated piperidine ring, a flexible diether linkage, and an allyl group. As a hydrochloride salt, it is inherently polar. The presence of impurities, whether arising from the synthetic route (process-related impurities) or from degradation (degradation products), can significantly impact the safety and efficacy of a pharmaceutical product.[4] Therefore, a validated, stability-indicating analytical method is not merely a quality control checkpoint but a fundamental component of drug development and safety assurance.

The primary analytical challenge for this molecule lies in its polarity. Traditional reversed-phase (RP) C18 columns may provide insufficient retention, leading to elution near the solvent front and potential interference from matrix components.[5][6] This guide will compare two strategic LC-MS approaches to address this challenge.

Comparative Chromatographic Strategies
FeatureStrategy 1: Polar-Embedded RP-LCStrategy 2: HILIC
Stationary Phase C18 with polar-embedded or polar-endcapped groups.Amide, cyano, or unbonded silica columns.[7]
Mobile Phase High aqueous content (e.g., 95-100% water) with organic modifier.High organic content (e.g., >80% acetonitrile) with aqueous modifier.[7][8]
Retention Mechanism Primarily hydrophobic interaction, enhanced for polar analytes.Partitioning of the analyte into a water-enriched layer on the stationary phase surface.[8]
Advantages for Analyte More familiar to most labs; robust and reproducible.Excellent retention for highly polar compounds; orthogonal selectivity to RP.
Potential Challenges May still exhibit limited retention for very polar impurities.Longer column equilibration times; sensitivity to water content in sample and mobile phase.[9]

For the purpose of this guide, we will proceed with a Polar-Embedded Reversed-Phase LC method , as it often provides a good balance of retention, robustness, and ease of use for moderately polar compounds like the target analyte.

The Pillars of Method Validation for Purity Analysis

A purity method must be validated to demonstrate it is suitable for its intended purpose.[10] The core validation characteristics, as defined by ICH Q2(R2), are discussed below.[1][11][12] Each section explains the parameter's significance, provides a detailed experimental protocol, and includes acceptance criteria based on industry best practices.[13][14]

Specificity: The Cornerstone of Purity and Stability-Indicating Methods

Causality (The "Why"): Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][15] For a purity method, this is the most critical validation parameter. It is proven by demonstrating that the method can separate the main analyte from all potential impurities and that the analyte peak is pure. This is primarily achieved through forced degradation studies, which intentionally stress the analyte to generate potential degradation products.[4][16][17]

Experimental Protocol: Forced Degradation Studies

  • Prepare Stock Solution: Prepare a stock solution of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Apply Stress Conditions: Expose the analyte solution to the following conditions in separate experiments. The goal is to achieve 5-20% degradation.[18]

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours. Dissolve for analysis.

    • Photolytic Degradation: Expose the solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

  • Neutralization: Before analysis, neutralize the acidic and basic solutions to prevent column damage.

  • LC-MS Analysis: Analyze the unstressed sample and all stressed samples by LC-MS. Use a photodiode array (PDA) detector in series with the mass spectrometer.

  • Evaluation:

    • Assess peak purity of the main analyte peak in all chromatograms using the PDA detector.

    • Confirm mass balance (sum of the main peak and all impurity peaks should approximate the initial concentration).

    • Ensure chromatographic resolution between the main peak and the closest eluting impurity/degradant peak.

Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analyze Analyze via LC-PDA-MS Acid->Analyze Analyze Stressed Samples Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analyze Analyze Stressed Samples Oxid Oxidation (3% H₂O₂) Oxid->Analyze Analyze Stressed Samples Therm Thermal (105°C Solid) Therm->Analyze Analyze Stressed Samples Photo Photolytic (ICH Q1B) Photo->Analyze Analyze Stressed Samples Start Prepare Analyte Stock Solution Start->Acid Expose Start->Base Expose Start->Oxid Expose Start->Therm Expose Start->Photo Expose Start->Analyze Analyze Unstressed Control Evaluate Evaluate: - Peak Purity - Resolution - Mass Balance Analyze->Evaluate End Method is Specific Evaluate->End

Caption: Workflow for demonstrating specificity via forced degradation.

Data Presentation: Specificity Acceptance Criteria

ParameterAcceptance CriteriaExample Result
Peak Purity (PDA) Purity angle should be less than the purity threshold.Pass
Resolution (Rs) Resolution between the main peak and the closest degradant peak should be ≥ 2.0.3.5
Mass Balance The sum of the assay value and impurities should be between 98.0% and 102.0%.99.5%
Linearity

Causality (The "Why"): Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantitation of both the main compound (assay) and its impurities.

Experimental Protocol:

  • Prepare Stock Solution: Create a high-concentration stock solution of the analyte.

  • Prepare Calibration Standards: Perform a serial dilution to prepare at least five concentration levels. For a purity method, this range must cover from the Limit of Quantitation (LOQ) to 120% of the nominal assay concentration.[12]

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis.

Visualization: Linearity Assessment Workflow

G A Prepare High Conc. Stock Solution B Perform Serial Dilution (≥5 Levels, e.g., LOQ to 120%) A->B C Inject Each Level in Triplicate B->C D Plot Avg. Peak Area vs. Concentration C->D E Perform Linear Regression D->E F Evaluate r² and y-intercept E->F

Caption: Workflow for establishing method linearity.

Data Presentation: Linearity Acceptance Criteria

ParameterAcceptance CriteriaExample Result
Correlation Coefficient (r²) ≥ 0.9950.9998
y-intercept Should be close to zero (insignificant relative to the response at 100% concentration).Pass
Residuals Data points should be randomly scattered around the regression line.Pass
Accuracy

Causality (The "Why"): Accuracy measures the closeness of the test results to the true value. For impurity quantitation, this ensures that the reported levels are correct and not biased. It is typically evaluated by spiking a sample matrix with known amounts of impurities or the main analyte.

Experimental Protocol:

  • Prepare Sample Matrix: Use a representative sample batch of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride.

  • Spike Samples: Prepare samples in triplicate at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the impurity specification limit).

  • Analysis: Analyze the unspiked sample and all spiked samples.

  • Evaluation: Calculate the percent recovery of the spiked amount.

    • % Recovery = [(Spiked Sample Result - Unspiked Sample Result) / Spiked Amount] * 100

Visualization: Accuracy (Spike-Recovery) Workflow

G A Prepare Sample Matrix (Analyte Batch) B Spike with Known Amounts (3 Levels, n=3) A->B C Analyze Spiked and Unspiked Samples B->C D Calculate % Recovery C->D

Caption: Workflow for accuracy determination via spike-recovery.

Data Presentation: Accuracy Acceptance Criteria

Spiked LevelAcceptance Criteria (% Recovery)Example Result (Avg. Recovery)
50% of Specification80.0% - 120.0%98.5%
100% of Specification90.0% - 110.0%101.2%
150% of Specification90.0% - 110.0%100.5%
Precision

Causality (The "Why"): Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It demonstrates the method's reproducibility. It is assessed at two levels:

  • Repeatability: Precision under the same operating conditions over a short interval (intra-assay).

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Prepare Samples: Prepare six independent samples of the analyte at 100% of the test concentration. Also, prepare six samples spiked with impurities at the specification limit.

  • Repeatability (Day 1, Analyst 1): Analyze all six preparations and calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision (Day 2, Analyst 2): Repeat the analysis with a fresh set of six preparations.

  • Evaluation: Calculate the RSD for each set of measurements and also for the combined data from both days.

Data Presentation: Precision Acceptance Criteria

Precision LevelParameterAcceptance Criteria (% RSD)Example Result (% RSD)
Repeatability Impurity Level≤ 10.0%4.5%
Assay Level≤ 2.0%0.8%
Intermediate Precision Impurity Level≤ 15.0%6.2%
Assay Level≤ 3.0%1.3%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Causality (The "Why"): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount that can be detected but not necessarily quantitated. For a purity method, the LOQ must be at or below the reporting threshold for impurities.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine Noise: Analyze a blank sample (mobile phase) and determine the magnitude of the baseline noise in the region where the analyte elutes.

  • Prepare Low-Level Solutions: Prepare and inject solutions of the analyte with decreasing concentrations.

  • Determine LOD: Find the concentration that results in a signal-to-noise (S/N) ratio of approximately 3:1.

  • Determine LOQ: Find the concentration that results in a signal-to-noise (S/N) ratio of approximately 10:1. Confirm that the precision (%RSD) at the LOQ concentration is acceptable (e.g., ≤ 20%).

Data Presentation: LOD & LOQ Acceptance Criteria

ParameterAcceptance CriteriaExample Result
LOD S/N Ratio ≥ 30.005 µg/mL (S/N = 3.5)
LOQ S/N Ratio ≥ 100.015 µg/mL (S/N = 11.2)
Precision at LOQ %RSD ≤ 20%12.5%
Robustness

Causality (The "Why"): Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage and is critical for method transfer between labs.

Experimental Protocol:

  • Identify Parameters: Select critical method parameters to vary (e.g., mobile phase pH ±0.2 units, column temperature ±5°C, flow rate ±10%).

  • Vary Parameters: Analyze a standard solution while varying one parameter at a time.

  • Evaluation: Assess the impact on key system suitability parameters (e.g., resolution, tailing factor) and quantitative results.

Data Presentation: Robustness Acceptance Criteria

Varied ParameterVariationImpact on Resolution (Rs)Impact on Assay (%)
Flow Rate +10%Rs > 2.0Within 98.0-102.0%
Flow Rate -10%Rs > 2.0Within 98.0-102.0%
Column Temp. +5°CRs > 2.0Within 98.0-102.0%
Column Temp. -5°CRs > 2.0Within 98.0-102.0%
Acceptance criteria is that system suitability passes and results remain within precision limits.

Conclusion

The validation of an LC-MS method for purity determination is a systematic process that establishes, through documented evidence, a high degree of assurance that the method will consistently produce a result meeting its predetermined specifications and quality attributes. For a polar molecule like 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride, careful consideration of chromatographic strategy is paramount. By rigorously evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers can develop a reliable, stability-indicating method. This guide provides the framework and scientific rationale to build such a method, ensuring data integrity and alignment with global regulatory expectations.[1][19][20]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • National Agricultural Library. LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • Scribd. ICH Q2 (R1) Analytical Procedures Guide. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • PubMed. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. [Link]

  • DiVA. Development of UPLC-MS/MS method for the determination of polar metabolites. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Repositório Institucional UNESP. Impurities and Forced Degradation Studies: A Review. [Link]

  • European Compliance Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • ResearchGate. (2026). Forced degradation and impurity profiling: Recent trends in analytical perspectives. [Link]

  • Chromatography Online. (2026). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ResearchGate. (2026). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. [Link]

  • Pharmaguideline. (2017). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • SlideShare. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • International Union of Pure and Applied Chemistry. (2022). LC-MS quantitative method validation and performance: an exemplified guide. [Link]

  • Cellerant. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link]

  • J-Stage. Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. [Link]

Sources

Benchmarking the Efficacy of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine Hydrochloride in Targeted Therapies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of targeted protein degraders (PROTACs) and antibody-drug conjugates (ADCs), the linker is no longer viewed as a passive spacer. It is a critical functional element that dictates pharmacokinetic properties, conjugation efficiency, and the thermodynamics of target engagement. This guide benchmarks the efficacy of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride —a hybrid linker combining a rigid piperidine core, a flexible PEG spacer, and a terminal allyl handle—against traditional linear PEG and alkyl alternatives.

By analyzing its physicochemical properties, bioorthogonal conjugation workflows, and biological efficacy, this guide provides a comprehensive framework for integrating this advanced building block into modern targeted therapies.

Structural Rationale & Physicochemical Benchmarking

The fundamental challenge in PROTAC and ADC design is balancing lipophilicity (required for cell permeability) with aqueous solubility (required for systemic administration). Traditional alkyl chains are excessively hydrophobic ("greasy"), while long PEG chains, though soluble, introduce high conformational entropy that penalizes target binding[1].

The architecture of 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride solves this through two mechanisms:

  • Protonatable Anchor: The piperidine nitrogen (formulated as a stable hydrochloride salt) acts as a basic center. At physiological pH (7.4), this basicity ensures partial protonation, dramatically increasing aqueous solubility without extending the molecular weight unnecessarily[2].

  • Conformational Restriction: The piperidine heterocycle pre-organizes the trajectory of the linker. This increased rigidity reduces the entropic penalty incurred when the molecule must fold to form a ternary complex[1].

Table 1: Physicochemical Benchmarking vs. Standard Linkers
Linker ScaffoldAqueous Solubility (pH 7.4)Conformational EntropyStructural RigidityPrimary Conjugation Handle
Alkyl (C8) Poor (< 10 µM)HighLowAmide / Amine
Linear PEG4 Excellent (> 100 µM)Very HighVery LowAzide / Alkyne
Piperidine-PEG2-Allyl Excellent (> 100 µM)ModerateHigh Secondary Amine / Allyl

Data Interpretation: The piperidine-PEG2-allyl hybrid achieves the solubility of a PEG4 linker while maintaining the structural rigidity necessary to stabilize complex protein-protein interactions.

Bioorthogonal Conjugation: The Allyl Advantage

Traditional click chemistry relies heavily on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, residual copper is notoriously cytotoxic and difficult to purge from biological therapeutics. The terminal allyloxy group in this linker enables UV-initiated thiol-ene "click" chemistry , a metal-free, highly efficient bioorthogonal reaction that leverages endogenous or engineered cysteine residues on targeting warheads[3].

Protocol 1: UV-Initiated Thiol-Ene Conjugation Workflow

Causality Focus: Thiol-ene coupling is chosen over standard Michael addition because it operates via a radical mechanism that does not require a highly basic environment, thereby preserving base-sensitive moieties (e.g., the glutarimide ring in CRBN ligands).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the piperidine-PEG-allyl linker and 1.2 eq of the thiol-bearing warhead in degassed DMF.

    • Causality: Degassing the solvent prevents dissolved oxygen from quenching the radical propagation step.

  • Initiation: Add 0.1 eq of 2,2-Dimethoxy-2-phenylacetophenone (DPAP) as the photoinitiator.

  • Irradiation: Expose the reaction vessel to 365 nm UV light for 15 minutes at room temperature.

    • Causality: 365 nm is a specific, low-energy wavelength that efficiently cleaves DPAP into radicals without causing photolytic damage to the aromatic residues of the drug payload.

  • Self-Validating Control System: Run a parallel reaction vessel wrapped entirely in aluminum foil (Dark Control). Analyze both via LC-MS.

    • Validation Logic: The Dark Control must show 0% conversion. If a product mass is detected in the dark, spontaneous disulfide exchange or background nucleophilic attack has occurred, indicating compromised reagent integrity. A valid assay requires >95% conversion strictly in the UV-exposed vessel.

Workflow Step1 Step 1: Preparation Mix Allyl-Linker & Thiol-Warhead Step2 Step 2: Initiation Add Photoinitiator (DPAP) & UV (365nm) Step1->Step2 Equilibrate Step3 Step 3: Reaction Radical Thiol-Ene Coupling Step2->Step3 hν excitation Step4 Step 4: Validation LC-MS & NMR Confirmation Step3->Step4 Quench & Purify Validation Self-Validating Step: Mass shift confirms 1:1 adduct Step4->Validation

Caption: Workflow for UV-initiated thiol-ene click conjugation and self-validation.

Thermodynamic Efficacy in Ternary Complexes

In targeted protein degradation, the PROTAC must scaffold the E3 ligase and the Protein of Interest (POI) into a stable ternary complex. Because pure PEG chains possess high conformational entropy, freezing them into a rigid ternary complex incurs a massive entropic penalty. By utilizing the piperidine core to pre-organize the linker trajectory, this entropic penalty is significantly mitigated, leading to higher cooperativity ( α )[1].

Protocol 2: TR-FRET Ternary Complex Validation

Causality Focus: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is strictly utilized over Surface Plasmon Resonance (SPR). SPR requires tethering one protein to a chip, which artificially restricts degrees of freedom and masks the true entropic benefit provided by the piperidine rigidification. TR-FRET measures the equilibrium in a native, solution-based state.

Step-by-Step Methodology:

  • Reagent Assembly: Mix Terbium-labeled E3 ligase (e.g., Tb-VHL) and BODIPY-labeled POI (e.g., BODIPY-BRD4) in assay buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

    • Causality: Tween-20 is mandatory to prevent the non-specific colloidal aggregation that frequently plagues hydrophobic PROTACs.

  • Titration: Dispense the synthesized PROTAC into the mixture using a 12-point logarithmic concentration gradient (1 pM to 10 µM).

  • Equilibration & Reading: Incubate for 2 hours at room temperature to reach thermodynamic equilibrium. Excite at 337 nm and read emission at 520 nm (BODIPY) and 490 nm (Terbium) after a 100 µs delay.

    • Causality: The 100 µs delay allows short-lived background autofluorescence from the small molecules to decay, ensuring the signal is exclusively from the long-lived Terbium-BODIPY energy transfer.

  • Self-Validating Control System: Analyze the dose-response curve for the "Hook Effect."

    • Validation Logic: At highly elevated PROTAC concentrations, binary complexes (PROTAC-POI and PROTAC-E3) will outcompete the ternary complex, causing the FRET signal to drop. If this biphasic hook effect is absent, the compound is likely aggregating rather than forming stoichiometric 1:1:1 complexes.

Table 2: Biological Efficacy Benchmarking (BRD4-VHL Degradation Model)
PROTAC Linker ScaffoldTernary Cooperativity ( α )DC50 (Degradation Concentration)Dmax (Maximum Degradation)
Linear PEG4 1.2 (Weak)45.0 nM82%
Alkyl (C8) 0.8 (Negative)120.0 nM65%
Piperidine-PEG2-Allyl 4.5 (Strong) 8.5 nM 98%

Data Interpretation: The rigidified piperidine-PEG2-allyl linker demonstrates a nearly 4-fold increase in cooperativity, driving the DC50 into the single-digit nanomolar range and achieving near-complete target degradation.

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds Warhead PROTAC PROTAC (Piperidine-PEG-Allyl Linker) PROTAC->Ternary Scaffolds Complex E3 E3 Ubiquitin Ligase E3->Ternary Binds Ligand Ub Polyubiquitination Ternary->Ub Proximity-induced transfer Proteasome Proteasomal Degradation Ub->Proteasome Target recognition

Caption: Logical flow of PROTAC-mediated protein degradation facilitated by the linker.

Sources

A Researcher's Guide to the In Vitro Toxicity Assessment of Novel Piperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the piperidine scaffold is a recurring motif in a multitude of approved pharmaceuticals, valued for its favorable pharmacokinetic properties.[1] However, as with any therapeutic candidate, a thorough evaluation of its safety profile is paramount. This guide provides a comprehensive framework for the in vitro toxicological comparison of novel piperidine derivatives, using 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride as a representative parent structure. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and detailed protocols necessary to conduct a robust preliminary safety assessment.[1][2]

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with toxicity being a primary cause of attrition.[3] Early-stage in vitro toxicology screening is therefore not merely a regulatory checkbox but a critical tool to de-risk projects and guide lead optimization.[4] This guide will detail a multi-parametric approach, assessing cytotoxicity, genotoxicity, and oxidative stress, to build a comprehensive toxicological profile of piperidine hydrochloride derivatives.

Choosing the Right Cellular Models: The Rationale

The selection of appropriate cell lines is a foundational step in any in vitro study. For a general toxicity screen, we recommend a dual cell line approach:

  • HepG2 (Human Hepatocellular Carcinoma): The liver is the primary site of drug metabolism, making it a frequent target for drug-induced toxicity.[5] HepG2 cells, derived from a human liver carcinoma, retain many of the metabolic capabilities of primary hepatocytes, although at lower levels, making them a widely accepted model for hepatotoxicity studies.[6] Their use allows for the preliminary assessment of whether the parent compound or its metabolites contribute to toxicity.[6][7]

  • HEK293 (Human Embryonic Kidney): The kidneys play a crucial role in the excretion of drugs and their metabolites. HEK293 cells, originating from human embryonic kidney, serve as a relevant model for assessing potential nephrotoxicity.[8][9] Their robust growth and high transfection efficiency also make them a workhorse in cell-based assays.[9][10]

By employing both cell lines, we can garner a more holistic view of a compound's potential target organ toxicity.

A Multi-Pronged Approach to Toxicity Assessment

A single assay is insufficient to capture the multifaceted nature of drug-induced toxicity. We will employ a battery of tests to probe different aspects of cellular health.

Assessing Cell Viability and Cytotoxicity: The MTT and LDH Assays

The initial step in toxicity profiling is to determine the concentration at which a compound elicits a cytotoxic response. We utilize two distinct yet complementary assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell metabolic activity.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[11] A decrease in formazan production indicates a reduction in cell viability, which could be due to cytotoxicity or cytostatic effects.[12]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13][14] LDH is a stable cytosolic enzyme that is released upon membrane damage, a hallmark of necrosis.[14] This assay provides a direct measure of cell death.[12]

Running these assays in parallel allows for a more nuanced interpretation. For instance, a compound might inhibit proliferation (low MTT signal) without causing significant membrane damage (low LDH release).

Investigating Genotoxicity: The Comet Assay

Genotoxicity, the ability of a chemical to damage DNA, is a critical safety concern due to its association with carcinogenesis and heritable genetic defects.[15][16] The single-cell gel electrophoresis, or "Comet," assay is a sensitive method for detecting DNA strand breaks in individual cells.[15][17] Under alkaline conditions, damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA).[15][18] The intensity of the comet tail relative to the head is proportional to the extent of DNA damage.[19] This assay is a standard tool in genotoxicity testing and is recommended by regulatory bodies.[20]

Quantifying Oxidative Stress: The DCFH-DA Assay

Many toxic compounds exert their effects by inducing the production of reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and lipids.[21] The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for measuring intracellular ROS levels.[22][23] DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent DCFH.[21][23] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21][22] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.[21]

Visualizing the Path to Toxicity Data

Experimental Workflow

The following diagram illustrates the overall workflow for the comparative in vitro toxicity assessment of piperidine hydrochloride derivatives.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity & Viability Assessment cluster_2 Phase 3: Mechanistic Toxicity Assessment cluster_3 Phase 4: Data Analysis & Comparison cell_culture Cell Seeding (HepG2 & HEK293) incubation_24h 24h Incubation (Adhesion) cell_culture->incubation_24h treatment Treatment with Piperidine Derivatives (Concentration Gradient) incubation_24h->treatment mtt_assay MTT Assay treatment->mtt_assay 24h, 48h, 72h ldh_assay LDH Assay treatment->ldh_assay 24h, 48h, 72h comet_assay Comet Assay (Genotoxicity) treatment->comet_assay Time-course ros_assay DCFH-DA Assay (Oxidative Stress) treatment->ros_assay Time-course data_analysis IC50 Calculation & Statistical Analysis mtt_assay->data_analysis ldh_assay->data_analysis comet_assay->data_analysis ros_assay->data_analysis comparison Comparative Toxicity Profile data_analysis->comparison

Caption: A streamlined workflow for the in vitro toxicity assessment of novel compounds.

Potential Mechanism of ROS-Induced Cellular Damage

This diagram outlines a potential pathway by which a piperidine derivative could induce cellular damage via the production of reactive oxygen species.

G cluster_damage Cellular Damage compound Piperidine Derivative cell Cellular Uptake compound->cell mitochondria Mitochondrial Dysfunction cell->mitochondria ros Increased ROS Production mitochondria->ros lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation protein_oxidation Protein Oxidation ros->protein_oxidation dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis / Necrosis lipid_peroxidation->apoptosis protein_oxidation->apoptosis dna_damage->apoptosis

Caption: A simplified pathway illustrating ROS-mediated cytotoxicity.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

Cell Culture and Treatment
  • Cell Seeding: Seed HepG2 and HEK293 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11][24]

  • Adhesion: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11][25]

  • Compound Preparation: Prepare a stock solution of each piperidine hydrochloride derivative in a suitable solvent, such as sterile water or DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent at the highest concentration used) and an untreated control.[11]

MTT Assay Protocol
  • Incubation: Incubate the treated cells for 24, 48, and 72 hours.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[26]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.[1][26]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[26]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

LDH Assay Protocol
  • Incubation: Incubate the treated cells for 24, 48, and 72 hours.

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.[12][27]

  • Incubation: Incubate the plate at room temperature in the dark for approximately 20-30 minutes.[27]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[14][27]

  • Data Analysis: Include controls for maximum LDH release (cells lysed with Triton X-100) to calculate the percentage of cytotoxicity.[12]

Comet Assay Protocol
  • Cell Preparation: After treatment, harvest the cells and resuspend them in ice-cold PBS.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal agarose.[17]

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the DNA.[15]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[20]

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions.[18]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the percentage of DNA in the tail.[19]

DCFH-DA Assay for ROS Detection
  • Cell Preparation: Seed cells in a 96-well plate and treat with the piperidine derivatives for the desired time points.

  • DCFH-DA Loading: Remove the treatment medium, wash the cells with warm PBS, and then incubate them with a 10 µM DCFH-DA solution in serum-free medium for 30-40 minutes at 37°C.[22][23][28]

  • Wash: Remove the DCFH-DA solution and wash the cells again with PBS.[22][28]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[21][23]

  • Data Analysis: Express the results as a percentage increase in fluorescence relative to the untreated control. A known ROS inducer like tert-butyl hydroperoxide can be used as a positive control.[21]

Data Presentation and Interpretation

To facilitate a clear comparison of the in vitro toxicity of different 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride derivatives, the quantitative data should be summarized in a structured table. This allows for at-a-glance evaluation of key toxicological endpoints.

Table 1: Hypothetical Comparative In Vitro Toxicity Data for Piperidine Hydrochloride Derivatives

DerivativeStructure ModificationHepG2 IC50 (µM) (MTT, 48h)HEK293 IC50 (µM) (MTT, 48h)Genotoxicity (Comet Assay, % Tail DNA at 2x IC50)Intracellular ROS (% Increase at IC50)
Parent Compound -75.2 ± 5.198.6 ± 7.315.4 ± 2.145.8 ± 4.2
Derivative A Methylation at Piperidine N42.5 ± 3.865.1 ± 4.928.9 ± 3.582.1 ± 6.7
Derivative B Replacement of Allyl with Propyl150.8 ± 11.2>2008.2 ± 1.520.3 ± 3.1
Derivative C Hydroxylation on Ethoxy Chain68.9 ± 6.285.4 ± 8.118.1 ± 2.655.6 ± 5.0

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Interpretation of Hypothetical Data:

  • Derivative A: The lower IC50 values in both cell lines suggest increased cytotoxicity compared to the parent compound. This is corroborated by a significant increase in both genotoxicity and ROS production, indicating a potentially more hazardous profile.

  • Derivative B: This derivative exhibits significantly lower cytotoxicity, with higher IC50 values. The minimal induction of DNA damage and ROS suggests that saturating the allyl group may be a favorable modification to reduce toxicity.

  • Derivative C: The toxicity profile is similar to the parent compound, suggesting that hydroxylation at this position has a neutral effect on the measured in vitro toxicity endpoints.

Conclusion and Forward Look

This guide has outlined a robust, multi-parametric approach for the comparative in vitro toxicity assessment of novel 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride derivatives. By integrating assays that measure cytotoxicity, genotoxicity, and oxidative stress, researchers can build a comprehensive preliminary safety profile. This data-driven approach is invaluable for selecting the most promising and least toxic candidates for further preclinical development, ultimately increasing the probability of success in bringing safer medicines to patients.[2][29] It is crucial to remember that in vitro testing is a screening tool, and promising candidates will require further evaluation in more complex biological systems and eventually in vivo models to fully characterize their safety.[3]

References

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining - PMC. (2020, June 23). National Center for Biotechnology Information. [Link]

  • ROS Assay Kit Protocol. Creative Bioarray. [Link]

  • HepG2 Cell Line - A Liver Cancer Research Resource - Cytion. Cytion. [Link]

  • DCF-DA Assay Protocol. MDPI. [Link]

  • HepG2 Cell Line - A Liver Cancer Research Resource - Cytion. Cytion. [Link]

  • Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC. National Center for Biotechnology Information. [Link]

  • ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines - JoVE. JoVE. [Link]

  • HEK293-based Cytotoxicity Safety Screening Service - Creative Biolabs. Creative Biolabs. [Link]

  • The Comet Assay: A Straight Way to Estimate Geno-Toxicity, 21st Century Pathology. IntechOpen. [Link]

  • Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. AMSBIO. [Link]

  • HEK 293 cells - Wikipedia. Wikipedia. [Link]

  • The In Vitro Alkaline Comet Assay in Genetic Toxicology - Journal of Applied Biological Sciences. Journal of Applied Biological Sciences. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. National Center for Biotechnology Information. [Link]

  • Cell-based models to predict human hepatotoxicity of drugs. Redalyc. [Link]

  • Characterization of the human hepatocellular carcinoma (hepg2) cell line as an in vitro model for cadmium toxicity studies - PubMed. National Center for Biotechnology Information. [Link]

  • Comparison of Various Methods of Assaying the Cytotoxic Effects of Ethanol on Human Hepatoblastoma Cells (HUH-6). J-STAGE. [Link]

  • In Vitro Comet Assay for Testing Genotoxicity of Chemicals | Springer Nature Experiments. Springer Nature. [Link]

  • Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed. National Center for Biotechnology Information. [Link]

  • In vitro cytotoxic activity of 1-alkylpiperidine N-oxides and quantitative structure-activity relationships - PubMed. National Center for Biotechnology Information. [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Biotool. [Link]

  • From Lab to Market: How In Vitro Testing Helps Validate Product Safety and Efficacy Before Clinical Trials. LinkedIn. [Link]

  • Toxicity assessment and DNA repair kinetics in HEK293 cells exposed to environmentally relevant concentrations of Glyphosate (Roundup® Control Max) - PMC. National Center for Biotechnology Information. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - Research journals - PLOS. PLOS ONE. [Link]

  • In Vitro Toxicity Evaluation of Cyanotoxins Cylindrospermopsin and Microcystin-LR on Human Kidney HEK293 Cells - MDPI. MDPI. [Link]

  • Nanotoxicity of Silver Nanoparticles on HEK293T Cells: A Combined Study Using Biomechanical and Biological Techniques | ACS Omega. ACS Publications. [Link]

  • In Vitro Toxicology Testing - Charles River Laboratories. Charles River Laboratories. [Link]

  • Advanced in vitro safety assessments for drug & chemical development - Nuvisan. Nuvisan. [Link]

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. SlideShare. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry - FDA. U.S. Food and Drug Administration. [Link]

  • In Vitro Toxicity Tests | PDF - Scribd. Scribd. [Link]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors | ACS Omega. ACS Publications. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel, multi-functional pharmaceutical intermediates requires a proactive and mechanistic approach to laboratory safety.

3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride is a complex piperidine derivative. While its specific toxicological profile may still be under investigation during drug development phases, we must treat it with the highest level of occupational hygiene. By understanding the chemical causality behind its hazards, we can design a self-validating safety protocol that ensures both researcher safety and experimental integrity.

Mechanistic Hazard Assessment

To select the correct Personal Protective Equipment (PPE), we must first deconstruct the molecule's structural hazards:

  • The Piperidine Core: Free-base piperidines are highly basic and volatile, acting as severe irritants to the respiratory tract, skin, and eyes. However, because this compound is synthesized as a hydrochloride (HCl) salt , its basicity is neutralized, and it exists as a solid at room temperature[1].

  • The Physical State (Dust Hazard): The primary exposure route shifts from vapor inhalation to particulate/dust inhalation and dermal absorption [2]. Handling the dry powder during weighing or transfer operations presents the highest risk of aerosolization[3].

  • The Allyloxy Moiety: The presence of a reactive alkene (allyl group) introduces potential sensitization risks upon prolonged dermal contact.

Consequently, this compound must be handled as a Category 3 Acute Oral Toxicant and a Category 2 Skin/Eye Irritant[1].

Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910.132, employers are required to conduct a formal hazard assessment and provide appropriate PPE that fits correctly and is maintained in a sanitary condition[4]. The following matrix summarizes the quantitative and qualitative PPE requirements for handling this specific hydrochloride salt.

PPE CategorySpecification StandardRecommended MaterialMechanistic Justification
Hand Protection EN ISO 374-1:2016 (Type A or B)Nitrile or NeopreneProtects against molecular permeation of piperidine derivatives. Must withstand a minimum 30-minute breakthrough time[5].
Eye/Face Protection ANSI Z87.1 / EN 166Indirect-vented safety gogglesPrevents ocular exposure to airborne crystalline dust or accidental liquid splashes during solvation[6].
Respiratory Protection NIOSH N95/P100 or EN 149 FFP3Particulate respiratorMandatory if handling the dry powder outside of a certified fume hood to prevent inhalation of irritating dust[3].
Body Protection OSHA 1910.132 compliantTyvek suit or specialized lab coatPrevents the accumulation of hazardous particulate matter on personal clothing, reducing secondary exposure risks[7].

Note: Gloves must be inspected for physical degradation (hardening, swelling, or flaking) prior to every use, as mandated by EN 374-4 degradation testing standards[5].

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, PPE must be paired with robust engineering controls. Below is the standard operating procedure (SOP) for dispensing and transferring 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride.

HandlingWorkflow Prep 1. Hazard Assessment & PPE Donning Vent 2. Engineering Controls (Fume Hood) Prep->Vent Weigh 3. Dust-Free Dispensing & Weighing Vent->Weigh Transfer 4. Closed-System Transfer Weigh->Transfer Decon 5. Surface Decontamination Transfer->Decon Waste 6. Hazardous Waste Disposal Decon->Waste

Workflow for safe handling and transfer of piperidine hydrochloride salts.

Step-by-Step Methodology:
  • Pre-Operational Checks: Verify that the local exhaust ventilation (fume hood or powder weighing enclosure) is operating at an optimal face velocity (typically 80–100 fpm). Do not process this chemical on an open bench[2].

  • PPE Donning: Put on the Tyvek suit, safety goggles, and double-layer your EN 374-certified nitrile gloves. If the fume hood is unavailable, don a fit-tested P100 respirator[7].

  • Dispensing & Weighing: Place an anti-static weighing boat on the balance. Use a clean, dry spatula to transfer the solid. Crucial: Never sweep dry piperidine hydrochloride powder, as this generates highly irritating aerosols[3].

  • In-Hood Solvation (Closed Transfer): To eliminate the risk of dust exposure during transit, dissolve the weighed salt in your target reaction solvent (e.g., dichloromethane or water) inside the fume hood. Seal the flask before transferring the liquid solution to your main reaction vessel.

  • Doffing: Remove gloves using the proper "glove-in-glove" technique—ensuring you do not touch the contaminated outer surface with your bare skin[2]. Wash hands thoroughly with soap and water immediately after doffing[1].

Spill Response & Disposal Plan

Even with rigorous protocols, accidental releases can occur. Your response must be dictated by the physical state of the spill.

  • Dry Powder Spills: Do not use compressed air or dry sweeping. Evacuate personnel from the immediate area and allow the dust to settle. Use a HEPA-filtered vacuum designed for hazardous dust, or gently cover the spill with damp absorbent pads to suppress aerosolization before scooping it into a sealable container[3].

  • Wet/Solvated Spills: Absorb with liquid-binding materials (sand, diatomaceous earth, or universal binders) and place in a designated hazardous waste container[8].

  • Disposal: 3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride must not be flushed down drains[2]. It must be collected in tightly closed, clearly labeled containers and disposed of via a licensed hazardous waste contractor as a combustible, toxic solid[2].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride
Reactant of Route 2
3-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.